molecular formula C12H16N2O2 B066553 Benzyl 3-aminopyrrolidine-1-carboxylate CAS No. 185057-50-5

Benzyl 3-aminopyrrolidine-1-carboxylate

Cat. No.: B066553
CAS No.: 185057-50-5
M. Wt: 220.27 g/mol
InChI Key: FPXJNSKAXZNWMQ-UHFFFAOYSA-N
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Description

Benzyl 3-aminopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-aminopyrrolidine-1-carboxylate
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InChI

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJNSKAXZNWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939924
Record name Benzyl 3-aminopyrrolidine-1-carboxylate
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185057-50-5
Record name Phenylmethyl 3-amino-1-pyrrolidinecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing benzyl 3-aminopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, particularly in its enantiomerically pure forms ((R) and (S)), is a critical intermediate in the synthesis of a wide range of pharmacologically active compounds. The pyrrolidine scaffold is a prevalent motif in many bioactive molecules, and the presence of a primary amine at the 3-position allows for diverse functionalization, making it a versatile synthon for drug discovery. This guide will focus on two effective strategies for its synthesis: a classical approach involving the transformation of a chiral hydroxyprolinol derivative and an alternative route employing orthogonal protecting group chemistry.

Pathway 1: Synthesis from (S)-3-Hydroxypyrrolidine

This pathway outlines the synthesis of (R)-benzyl 3-aminopyrrolidine-1-carboxylate starting from the commercially available (S)-3-hydroxypyrrolidine hydrochloride. The key transformations involve the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, activation of the hydroxyl group via mesylation, and subsequent nucleophilic substitution with ammonia, which proceeds with an inversion of stereochemistry.

Logical Workflow for Pathway 1

Pathway 1 start (S)-3-Hydroxypyrrolidine Hydrochloride step1 Step 1: N-Cbz Protection start->step1 intermediate1 Benzyl (S)-3-hydroxypyrrolidine- 1-carboxylate step1->intermediate1 Benzyl Chloroformate, Base step2 Step 2: Mesylation intermediate1->step2 intermediate2 Benzyl (S)-3-(methylsulfonyloxy)- pyrrolidine-1-carboxylate step2->intermediate2 Mesyl Chloride, Triethylamine step3 Step 3: Amination (SN2) intermediate2->step3 product (R)-Benzyl 3-aminopyrrolidine- 1-carboxylate step3->product Ammonia

Caption: Synthesis of (R)-Benzyl 3-aminopyrrolidine-1-carboxylate from (S)-3-Hydroxypyrrolidine.

Experimental Protocols for Pathway 1

Step 1: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate

  • Procedure: To a solution of (S)-3-hydroxypyrrolidine hydrochloride (6.18 g, 50 mmol) in water (175 mL), the pH is adjusted to 10 with a 10% aqueous sodium hydroxide solution at 0-5°C. Benzyl chloroformate (7.1 mL, 50 mmol) is then added dropwise over 30 minutes, maintaining the pH between 9.5 and 11.5 with the concurrent dropwise addition of 10% sodium hydroxide solution. The reaction mixture is stirred for an additional hour at room temperature. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the title compound as a beige oil.[1]

  • Purification: The crude product can be purified by silica gel column chromatography.[1]

Step 2: Synthesis of Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

  • Procedure: A solution of benzyl (S)-3-hydroxypyrrolidine-1-carboxylate (7.3 g, 33 mmol) and triethylamine (5.56 mL, 40 mmol) in ethyl acetate (80 mL) is cooled to 0-5°C under an inert atmosphere. A solution of methanesulfonyl chloride (2.97 mL, 38 mmol) in ethyl acetate (20 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the desired mesylate.[1]

Step 3: Synthesis of (R)-Benzyl 3-aminopyrrolidine-1-carboxylate

  • Procedure: Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (5.0 g, 16.7 mmol) is placed in a high-pressure autoclave. The vessel is purged with an inert gas and cooled. Liquid ammonia is introduced, and the reaction is heated to 150°C. After stirring for 40 minutes, the autoclave is cooled, and the excess ammonia is carefully vented. The residue is taken up in a suitable organic solvent (e.g., dichloromethane), filtered, and concentrated under reduced pressure to afford the crude product.[1]

  • Purification: The final product is purified by silica gel column chromatography to yield (R)-benzyl 3-aminopyrrolidine-1-carboxylate as a pale yellow oil.[1]

Quantitative Data for Pathway 1
StepProductStarting MaterialReagentsYieldPurity (e.e.)
1Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate(S)-3-Hydroxypyrrolidine HClBenzyl Chloroformate, NaOH~98%>99%
2Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylateBenzyl (S)-3-hydroxypyrrolidine-1-carboxylateMesyl Chloride, TriethylamineHigh>99%
3(R)-Benzyl 3-aminopyrrolidine-1-carboxylateBenzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylateAmmonia~70%97%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Pathway 2: Synthesis from (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate

This alternative pathway utilizes an orthogonal protecting group strategy, starting from the commercially available (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. The exocyclic amine is first protected with a Cbz group. Subsequently, the Boc group on the pyrrolidine nitrogen is selectively removed under acidic conditions, followed by the introduction of a Cbz group onto the ring nitrogen.

Logical Workflow for Pathway 2

Pathway 2 start (S)-tert-Butyl 3-aminopyrrolidine- 1-carboxylate step1 Step 1: N-Cbz Protection (exocyclic amine) start->step1 intermediate1 (S)-tert-Butyl 3-((benzyloxycarbonyl)amino) -pyrrolidine-1-carboxylate step1->intermediate1 Benzyl Chloroformate, Base step2 Step 2: Selective Boc Deprotection intermediate1->step2 intermediate2 (S)-Benzyl (pyrrolidin-3-yl)carbamate step2->intermediate2 Trifluoroacetic Acid or HCl in Dioxane step3 Step 3: N-Cbz Protection (ring nitrogen) intermediate2->step3 product (S)-Benzyl 3-((benzyloxycarbonyl)amino) -pyrrolidine-1-carboxylate step3->product Benzyl Chloroformate, Base

Caption: Synthesis of (S)-Benzyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate.

Experimental Protocols for Pathway 2

Step 1: Synthesis of (S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate

  • Procedure: To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.86 g, 10 mmol) in a 1:1 mixture of THF and water (40 mL), sodium bicarbonate (1.68 g, 20 mmol) is added. The mixture is cooled to 0°C, and benzyl chloroformate (1.5 mL, 10.5 mmol) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Step 2: Selective Deprotection of the Boc Group

  • Procedure: The (S)-tert-butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate (3.20 g, 10 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0°C. Trifluoroacetic acid (10 mL) is added dropwise, and the mixture is stirred at room temperature for 1-2 hours. The volatiles are removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the deprotected amine.

Step 3: Synthesis of (S)-Benzyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate

  • Procedure: The crude (S)-benzyl (pyrrolidin-3-yl)carbamate from the previous step is dissolved in a mixture of THF and water. Sodium bicarbonate is added, and the mixture is cooled to 0°C. Benzyl chloroformate is added dropwise, and the reaction is stirred to completion. The workup is similar to Step 1 of this pathway.

  • Purification: The final product is purified by silica gel column chromatography.

Quantitative Data for Pathway 2
StepProductStarting MaterialReagentsYield
1(S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylateBenzyl Chloroformate, NaHCO₃High
2(S)-Benzyl (pyrrolidin-3-yl)carbamate(S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylateTrifluoroacetic AcidGood
3(S)-Benzyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate(S)-Benzyl (pyrrolidin-3-yl)carbamateBenzyl Chloroformate, NaHCO₃Good

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylateC₁₂H₁₅NO₃221.25Beige liquid-
Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylateC₁₃H₁₇NO₅S299.34--
(R)-Benzyl 3-aminopyrrolidine-1-carboxylateC₁₂H₁₆N₂O₂220.27Pale yellow oil310-316 (decomposes)[2]
(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylateC₉H₁₈N₂O₂186.25--
(S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylateC₁₇H₂₄N₂O₄320.39--

Spectroscopic Data for (R)-Benzyl 3-aminopyrrolidine-1-carboxylate:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (-CH₂-) of the Cbz group (around 5.1 ppm), and the protons of the pyrrolidine ring. The protons on the carbon bearing the amino group will show characteristic shifts.

  • ¹³C NMR (CDCl₃): Signals will be present for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ is expected at m/z 221.12.

Note: Specific spectral data should be acquired for each synthesized batch for confirmation of structure and purity.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Pathway 1 offers a well-established route with a stereochemical inversion, while Pathway 2 provides a flexible alternative based on orthogonal protecting group strategy. The choice of pathway will depend on the availability of starting materials, desired stereochemistry, and the specific requirements of the research or development project. The provided experimental protocols and data are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

An In-depth Technical Guide on the Physicochemical Properties of Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate, a key building block in medicinal chemistry, plays a crucial role in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a reactive primary amine and a protected pyrrolidine ring, make it a versatile intermediate for creating novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation, and development. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that experimental data for the racemic mixture is limited, and some data is derived from its stereoisomers.

PropertyValueData TypeSource
Molecular Formula C₁₂H₁₆N₂O₂-----INVALID-LINK--[1]
Molecular Weight 220.27 g/mol -----INVALID-LINK--[1]
Boiling Point 315 °CExperimental (for (R)-isomer)--INVALID-LINK--, --INVALID-LINK--[2][3]
Calculated logP 1.3562Computational--INVALID-LINK--[1]
Melting Point Not available------
Aqueous Solubility Not available------
pKa Not available------

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, along with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that its bulb is just below the level of the side arm of the flask. The flask is connected to a condenser.

  • Heating: The flask is heated gently.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser. The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid.

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The pKa is a measure of the acidity or basicity of a substance. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

LogP (Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Physicochemical_Properties_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point (Capillary Method) Characterization->MeltingPoint BoilingPoint Boiling Point (Distillation) Characterization->BoilingPoint Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility pKa pKa Determination (Potentiometric Titration) Characterization->pKa LogP LogP Determination (Shake-Flask) Characterization->LogP DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Technical Guide & Whitepaper Generation DataAnalysis->Report

Caption: Workflow for Physicochemical Profiling.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is available, further empirical studies are necessary to fully characterize this important synthetic intermediate. The detailed protocols provided herein offer a robust framework for researchers to conduct these essential measurements, thereby facilitating the continued application of this versatile molecule in the discovery and development of new medicines.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This whitepaper provides a comprehensive overview of the methodologies and data interpretation involved in the structural and conformational analysis of Benzyl 3-aminopyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific molecule, this guide focuses on the established experimental and computational protocols required to elucidate its three-dimensional structure and dynamic conformational landscape.

Introduction

This compound is a chiral heterocyclic compound of significant interest in drug discovery. The pyrrolidine scaffold is a prevalent feature in many biologically active molecules, and its derivatives have been explored as antagonists for chemokine receptors and inhibitors of various kinases.[1][2] The conformational flexibility of the five-membered pyrrolidine ring, coupled with the rotatable benzyl and carbamate groups, dictates the molecule's overall shape and its ability to interact with biological targets.[3] A thorough understanding of its structural and conformational properties is therefore critical for rational drug design and structure-activity relationship (SAR) studies.[4]

This guide details the primary experimental and computational techniques employed for the structural and conformational analysis of small organic molecules like this compound.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[5][6] The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[6][7]

Methodology:

  • Purification: The compound must be of high purity (>98%). Standard purification techniques such as column chromatography or recrystallization should be employed.

  • Crystal Growth: Growing diffraction-quality crystals can be achieved through several methods:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture). The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[8]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[8]

    • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.[9]

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[6] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Illustrative Data Presentation

The following tables represent typical quantitative data obtained from a successful X-ray crystallographic analysis. Note: These values are illustrative for this compound and are based on standard bond lengths and angles for similar fragments.

Table 1: Selected Bond Lengths

BondLength (Å)
C1-N11.47
N1-C(benzyl)1.46
N1-C(carbamate)1.35
C(carbamate)=O1.22
O-C(benzyl)1.45
C3-N(amino)1.46

Table 2: Selected Bond Angles

AtomsAngle (°)
C1-N1-C(benzyl)112.0
C1-N1-C(carbamate)125.0
O=C(carbamate)-O124.0
N1-C(carbamate)-O111.0
N(amino)-C3-C2110.0

Table 3: Key Torsion Angles

AtomsAngle (°)
C2-C1-N1-C(carbamate)175.0
C1-N1-C(carbamate)-O-5.0
N1-C(carbamate)-O-C(benzyl)178.0
C2-C3-N(amino)-H60.0 (gauche)

Conformational Analysis in Solution using NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[10][11]

Experimental Protocols

A series of NMR experiments are required to fully characterize the conformational preferences.

Methodology:

  • Sample Preparation: A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard proton and carbon-13 spectra are acquired to assign all signals to the corresponding atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings through bonds, aiding in the assignment of the pyrrolidine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å), providing information about folding and the relative orientation of different parts of the molecule. For example, NOE signals between the benzyl protons and specific pyrrolidine ring protons can define the orientation of the benzyl group.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes such as ring puckering or restricted rotation around single bonds.[10] Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers between different conformers.

Illustrative Data Interpretation

Table 4: Hypothetical NOE Correlations and Inferred Conformations

Proton 1Proton 2NOE IntensityInferred ProximityConformational Implication
H(benzyl ortho)H1 (pyrrolidine)Strong< 3 ÅBenzyl ring is oriented towards the C1 position of the pyrrolidine.
H3 (pyrrolidine)H5 (pyrrolidine, cis)Medium~3.5 ÅConfirms the relative stereochemistry on the pyrrolidine ring.
H(amine)H2 (pyrrolidine, trans)Weak~4.5 ÅSuggests a preferred orientation of the amino group.

Computational Conformational Analysis

Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion.[12]

Methodologies

Workflow:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be done using methods like molecular mechanics force fields (e.g., MMFF94, OPLS3).

  • Geometry Optimization and Energy Calculation: The identified low-energy conformers are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) to obtain more accurate geometries and relative energies.

  • Population Analysis: The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature, providing a theoretical distribution of the conformational ensemble.

Visualizations

Experimental Workflow for Structural Elucidation

pyrrolidine_conformation Envelope Envelope (Cₛ symmetry) Twist Twist (C₂ symmetry) Envelope->Twist Pseudorotation Energy_Barrier Energy Barrier

References

An In-depth Technical Guide to the Mechanism of Action of Benzyl 3-aminopyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl 3-aminopyrrolidine-1-carboxylate and its derivatives represent a significant class of compounds primarily investigated for their potent inhibitory action against the enzyme Dipeptidyl Peptidase-4 (DPP-4). This mechanism is of high therapeutic interest, particularly in the management of type 2 diabetes mellitus. DPP-4 is a serine protease responsible for the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By inhibiting DPP-4, these compounds prolong the activity of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][5][6][7] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The primary mechanism of action for this compound derivatives is the competitive and reversible inhibition of the DPP-4 enzyme.

Physiological Role of DPP-4

DPP-4 is a transmembrane glycoprotein that is also found in a soluble, active form in circulation.[8] It functions as a serine exopeptidase, selectively cleaving dipeptides from the N-terminus of polypeptides that contain a proline or alanine residue in the penultimate position.[3] The most critical substrates in the context of glucose metabolism are the incretin hormones GLP-1 and GIP.[1][2][4] Following a meal, these hormones are released from the gut and are responsible for up to 70% of postprandial insulin secretion.[9] However, DPP-4 rapidly cleaves and inactivates them, resulting in a very short physiological half-life of only 1-2.5 minutes for active GLP-1.[7]

The Incretin Effect and DPP-4 Inhibition

The inhibition of DPP-4 by compounds such as this compound derivatives prevents the degradation of GLP-1 and GIP.[3][7] This action elevates and prolongs the bioavailability of these active incretin hormones, thereby enhancing their natural glucose-lowering effects.[1][2]

The key downstream consequences of increased active incretin levels include:

  • Enhanced Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels potentiate insulin release from pancreatic β-cells in a glucose-dependent manner. This means insulin secretion is stimulated only when blood glucose levels are high, which significantly reduces the risk of hypoglycemia.[1][2][4]

  • Suppression of Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][2][5] This effect also contributes to better glycemic control, particularly in the postprandial state.

  • Non-Glycemic Effects: Prolonged GLP-1 activity can also delay gastric emptying and promote satiety, which may contribute to weight neutrality or modest weight loss.[5][6]

Signaling Pathway Visualization

The following diagram illustrates the central role of DPP-4 inhibition in the incretin pathway.

DPP4_Pathway cluster_0 Normal Physiology cluster_1 Therapeutic Intervention Meal Meal Intake Gut Gut L-cells & K-cells Meal->Gut Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate GLP1_GIP_active Increased Active Incretins (GLP-1, GIP) Inactive Inactive Metabolites DPP4->Inactive Rapid Inactivation DPP4_inhibited DPP-4 Enzyme Inhibitor This compound Derivative Inhibitor->DPP4_inhibited Inhibits Pancreas Pancreas GLP1_GIP_active->Pancreas Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Lowers Glucagon->Glucose Raises (Inhibited)

Caption: Mechanism of DPP-4 Inhibition by this compound Derivatives.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). The pyrrolidine scaffold is a well-established core for potent DPP-4 inhibitors.[10] Structure-activity relationship studies indicate that substitutions on this core, particularly benzyl groups, are critical for high-affinity binding to the enzyme's active site.

Compound Class/DerivativeTargetPotency (IC50)Notes
m-benzyl substituted 3-amino-2-cyanopyrrolidine derivative DPP-41.3 nM A highly potent analog demonstrating the value of the benzyl group.[9]
1,2,3-triazole-5-carboximidamide derivative (Compound 2)DPP-46.57 µMExample of a triazole-based DPP-4 inhibitor.[11]
β-amino amides with triazolopiperazine (Compounds 3 and 4)DPP-42 nMDemonstrates high potency with a different scaffold.[11]
3-aminocoumarin derivative (Compound 31)DPP-43.16 µMExample of a coumarin-based DPP-4 inhibitor.[11]

Data presented for contextual comparison of inhibitor potencies across different chemical scaffolds.

Experimental Protocols

The evaluation of this compound derivatives as DPP-4 inhibitors is primarily conducted using in vitro enzymatic assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the IC50 value of a test compound against recombinant human DPP-4.

Principle: The assay measures the activity of the DPP-4 enzyme by detecting the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the free AMC molecule fluoresces, and the signal intensity is proportional to enzyme activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Test Compound (Inhibitor): this compound derivative, dissolved in DMSO.

  • Positive Control: Sitagliptin or another known DPP-4 inhibitor.[12]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]

  • Incubator set to 37°C

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also prepare solutions for the 100% activity control (buffer + DMSO) and background control (buffer only).

  • Pre-incubation: In a 96-well microplate, add 25 µL of the test compound dilution (or control) to designated wells.

  • Add 25 µL of diluted DPP-4 enzyme solution to all wells except the background wells. For background wells, add 25 µL of assay buffer.

  • Mix gently and incubate the plate at 37°C for 10-15 minutes.[13][14]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells to initiate the enzymatic reaction.[12][13]

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[12][13]

  • Measurement: Read the fluorescence of the plate using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12]

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Signal_Inhibitor / Signal_100%_Activity)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening potential DPP-4 inhibitors.

Experimental_Workflow cluster_wells Well Types Start Start: Prepare Reagents Prep_Inhibitor 1. Prepare Serial Dilutions of Test Compound Start->Prep_Inhibitor Plate_Setup 2. Plate Setup (96-well) Prep_Inhibitor->Plate_Setup Test_Wells Test Compound Wells Control_Wells 100% Activity Wells (No Inhibitor) Background_Wells Background Wells (No Enzyme) Pre_Incubate 3. Add DPP-4 Enzyme & Pre-incubate (37°C, 10 min) Plate_Setup->Pre_Incubate Add_Substrate 4. Add Fluorogenic Substrate (Gly-Pro-AMC) Pre_Incubate->Add_Substrate Incubate 5. Incubate (37°C, 30 min) Add_Substrate->Incubate Read_Fluorescence 6. Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Read_Fluorescence Analyze 7. Data Analysis Read_Fluorescence->Analyze IC50 Calculate % Inhibition Determine IC50 Value Analyze->IC50 End End IC50->End

Caption: General experimental workflow for an in vitro DPP-4 inhibition assay.

Conclusion

This compound derivatives function as potent and specific inhibitors of the DPP-4 enzyme. Their mechanism of action is centered on preventing the degradation of the incretin hormones GLP-1 and GIP, thereby enhancing the body's natural glucose-dependent mechanisms for maintaining glycemic control. The well-defined nature of this target and the high potency achievable with this chemical scaffold make these compounds valuable leads for the development of oral hypoglycemic agents for the treatment of type 2 diabetes. Further research into the structure-activity relationships of this class can optimize potency, selectivity, and pharmacokinetic properties, leading to the development of next-generation antidiabetic therapies.

References

Catalytic Applications of Benzyl 3-aminopyrrolidine-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and catalytic applications of derivatives of Benzyl 3-aminopyrrolidine-1-carboxylate, a versatile scaffold in asymmetric organocatalysis. Chiral pyrrolidine-based catalysts have become indispensable tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, finding significant utility in the synthesis of complex chiral molecules crucial for drug discovery and development. This document provides an in-depth overview of the core principles, experimental methodologies, and catalytic performance of these compounds in key organic transformations.

Core Principles of Catalysis

Derivatives of this compound primarily function as organocatalysts through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The pyrrolidine nitrogen is key to this catalytic cycle, while the stereochemistry of the pyrrolidine ring dictates the facial selectivity of the transformation, leading to high enantioselectivity. The benzyl carboxylate group can influence the catalyst's solubility and steric properties, and can be a synthetic handle for further functionalization or immobilization.

The general catalytic cycle for an enamine-mediated reaction, such as a Michael addition, is depicted below.

Catalytic_Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Product Chiral Product Iminium->Product + H2O - Catalyst Substrate Carbonyl Compound Substrate->Enamine + Catalyst - H2O Acceptor Michael Acceptor Synthesis_Workflow Racemic Racemic Benzyl 3-aminopyrrolidine-1-carboxylate Resolution Chiral Resolution (e.g., with Tartaric Acid) Racemic->Resolution Diastereomeric Diastereomeric Salts Resolution->Diastereomeric Separation Separation of Salts (e.g., Crystallization) Diastereomeric->Separation Salt_R (R)-Amine Salt Separation->Salt_R Salt_S (S)-Amine Salt Separation->Salt_S Liberation_R Liberation of Free Amine (Base Treatment) Salt_R->Liberation_R Liberation_S Liberation of Free Amine (Base Treatment) Salt_S->Liberation_S Amine_R (R)-Benzyl 3-aminopyrrolidine-1-carboxylate Liberation_R->Amine_R Amine_S (S)-Benzyl 3-aminopyrrolidine-1-carboxylate Liberation_S->Amine_S Derivatization Derivatization of Amine (e.g., Sulfonylation, Amidation) Amine_R->Derivatization Amine_S->Derivatization Catalyst Chiral Organocatalyst Derivatization->Catalyst

Technical Guide: Properties and Applications of Benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate, with the CAS number 185057-50-5, is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the application of this intermediate in the development of targeted therapeutics, with a focus on its use in the synthesis of KIFC1 inhibitors and CCR2 antagonists.

Chemical and Physical Properties

This compound, also known as N-Cbz-3-aminopyrrolidine, is a stable, commercially available intermediate.[1][2][3] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 185057-50-5[1][2]
Molecular Formula C₁₂H₁₆N₂O₂[1][2]
Molecular Weight 220.27 g/mol [2]
Appearance White to off-white powder or solid[1]
Boiling Point 351.7 °C at 760 mmHg[1]
Flash Point 166.5 °C[1]
Density 1.186 g/cm³[1]
Solubility Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]
Purity Typically ≥97%[4][5]
Storage Store at 4°C, protected from light.[4]

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly those targeting cancer and inflammatory diseases. Its chiral nature is often exploited to generate enantiomerically pure final compounds, which is critical for specificity and efficacy in drug action.

Synthesis of KIFC1 Inhibitors for Cancer Therapy

The kinesin motor protein KIFC1 (also known as HSET) plays a critical role in the clustering of multiple centrosomes in cancer cells, a process essential for their survival and proliferation.[5] Inhibition of KIFC1 leads to mitotic catastrophe and cell death in these cancer cells, making it an attractive therapeutic target.[5] The chiral (R)-enantiomer of N-Cbz-3-aminopyrrolidine is a key intermediate in the synthesis of potent KIFC1 inhibitors, such as AZ82.[6]

Synthesis of CCR2 Antagonists for Inflammatory Diseases and Cancer

The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 are key mediators of monocyte and macrophage recruitment to sites of inflammation and tumors.[7] The CCL2-CCR2 signaling axis is implicated in the pathogenesis of various inflammatory diseases and cancer progression.[7] N-Cbz-3-aminopyrrolidine derivatives are utilized as scaffolds for the development of potent and selective CCR2 antagonists.

Experimental Protocols

General Protocol for N-Cbz Deprotection

The Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen is typically removed via catalytic hydrogenation. This is a standard procedure in organic synthesis to liberate the secondary amine for subsequent reactions.

Materials:

  • N-Cbz-3-aminopyrrolidine (1.0 equiv)

  • Palladium on carbon (10% Pd/C, 0.1 equiv)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-3-aminopyrrolidine in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminopyrrolidine, which can be used in the next step without further purification.

Representative Synthesis of a KIFC1 Inhibitor Precursor

The following is a representative protocol for the initial coupling step in the synthesis of a KIFC1 inhibitor, based on the general procedures for amide bond formation.

Materials:

  • (R)-3-Aminopyrrolidine (deprotected from (R)-N-Cbz-3-aminopyrrolidine) (1.0 equiv)

  • A suitably substituted carboxylic acid (e.g., a phenylalanine derivative) (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Dimethylformamide (DMF) (as solvent)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of (R)-3-aminopyrrolidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative compounds synthesized using methodologies involving aminopyrrolidine derivatives.

Compound ClassTargetCompound ExampleIC₅₀ (nM)Reference
KIFC1 InhibitorKIFC1AZ82300[5]
CCR2 AntagonistCCR2b BindingCompound 713.2[8]
CCR2 AntagonistMCP-1-Induced ChemotaxisCompound 710.83[8]
CCR2 AntagonistCa²⁺ FluxCompound 717.5[8]

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is crucial for the chemotaxis of monocytes and macrophages. Antagonists developed from N-Cbz-3-aminopyrrolidine block this initial binding step.

CCR2_Signaling CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Chemotaxis Cell Migration (Chemotaxis) Ca_Flux->Chemotaxis Leads to PKC->Chemotaxis Leads to Antagonist CCR2 Antagonist (e.g., from 185057-50-5) Antagonist->CCR2 Blocks

CCR2 Signaling Pathway and Point of Inhibition.
KIFC1 in Mitosis and Inhibition Workflow

KIFC1 is a minus-end directed motor protein that crosslinks and slides microtubules, a function that is critical for clustering supernumerary centrosomes in cancer cells to form a pseudo-bipolar spindle. Inhibition of KIFC1's ATPase activity prevents this process, leading to multipolar spindle formation and ultimately, cell death.

KIFC1_Workflow cluster_cancer_cell Cancer Cell with Supernumerary Centrosomes cluster_inhibition Inhibition by KIFC1 Inhibitor cluster_synthesis Synthetic Workflow Interphase Interphase: Centrosome Duplication Prophase Prophase: Multiple Spindle Poles Form Interphase->Prophase KIFC1_node KIFC1 Action: Crosslinks Microtubules, Clusters Centrosomes Prophase->KIFC1_node Pseudo_Bipolar Pseudo-Bipolar Spindle KIFC1_node->Pseudo_Bipolar Multipolar Multipolar Spindle Formation KIFC1_node->Multipolar Leads to (when inhibited) Cell_Survival Cell Survival & Proliferation Pseudo_Bipolar->Cell_Survival KIFC1_Inhibitor KIFC1 Inhibitor (e.g., AZ82) KIFC1_Inhibitor->KIFC1_node Inhibits ATPase Activity Apoptosis Mitotic Catastrophe & Cell Death Multipolar->Apoptosis Start CAS 185057-50-5 ((R)-enantiomer) Deprotection N-Cbz Deprotection Start->Deprotection Coupling Amide Coupling Deprotection->Coupling Final_Inhibitor Final KIFC1 Inhibitor Coupling->Final_Inhibitor

Role of KIFC1 in Mitosis and Synthetic Workflow for its Inhibitors.

Conclusion

This compound (CAS 185057-50-5) is a valuable and versatile chiral intermediate in the field of drug discovery. Its utility in the synthesis of potent and selective inhibitors of key therapeutic targets such as KIFC1 and CCR2 highlights its importance for researchers and scientists in the development of novel therapeutics for cancer and inflammatory diseases. The protocols and data presented in this guide offer a foundational understanding for the application of this compound in advanced medicinal chemistry programs.

References

Benzyl 3-aminopyrrolidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies related to Benzyl 3-aminopyrrolidine-1-carboxylate, a key building block in contemporary drug discovery and development.

Core Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. These data are essential for reaction planning, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol

Experimental Protocols

The synthesis of this compound and its derivatives is a critical process for its application in pharmaceutical research. Below are detailed experimental protocols for its preparation, including the synthesis of its hydrochloride salt, which is a common stable form.

Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

This protocol outlines a multi-step synthesis starting from (S)-3-hydroxypyrrolidine hydrochloride.

Step 1: Preparation of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate

  • Dissolve 6.18 g of (S)-3-hydroxypyrrolidine hydrochloride in 175 ml of water.

  • Adjust the pH of the solution to 10 using a 10% sodium hydroxide solution while cooling to 0-5°C.

  • Add 7.1 ml of benzyl chloroformate dropwise over 30 minutes under an argon atmosphere, maintaining the pH between 9.5 and 11.5 with the dropwise addition of 10% sodium hydroxide solution.

  • After the addition is complete, stir the suspension at room temperature for 16 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water, dry it over Na₂SO₄, filter, and concentrate the filtrate.

  • Purify the crude product using a silica gel column to yield benzyl (R)-3-hydroxypyrrolidine-1-carboxylate as a beige liquid.

Step 2: Preparation of Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate

  • Prepare a solution of 7.3 g of benzyl (R)-3-hydroxypyrrolidine-1-carboxylate and 5.56 ml of triethylamine in 80 ml of ethyl acetate.

  • Cool the solution to 0-5°C under an argon atmosphere.

  • Add a solution of 2.97 ml of mesyl chloride in 20 ml of ethyl acetate over 30 minutes.

  • Stir the mixture at room temperature for 2 hours and then let it stand for 16 hours.

  • Dilute the suspension with 40 ml of water, stir for 10 minutes, and then separate the organic phase.

Step 3: Preparation of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

  • Place 5.0 g of benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate in an autoclave.

  • Evacuate the autoclave four times under argon and cool it in an acetone/CO₂ bath.

  • Add ammonia to the autoclave and carry out the reaction at 1.36 x 10⁷ Pa and a temperature of 150°C.

  • Stir the reaction for 40 minutes, then cool the autoclave.

  • Take up the residue in methylene chloride, filter the suspension, and concentrate the filtrate to obtain the final product as a pale yellow oil.

Logical Workflow for Synthesis

The following diagram illustrates the key transformations in the synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate.

G Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate A (S)-3-hydroxypyrrolidine hydrochloride B Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate A->B Benzyl chloroformate, NaOH C Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate B->C Mesyl chloride, Triethylamine D Benzyl (R)-3-aminopyrrolidine-1-carboxylate C->D Ammonia, High T & P

Caption: Synthetic pathway from (S)-3-hydroxypyrrolidine.

Navigating the Chemical Landscape of Benzyl 3-aminopyrrolidine-1-carboxylate: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a chemical structure that bestows it with a specific set of physicochemical properties. Understanding its solubility and stability is paramount for its effective handling, formulation, and integration into drug discovery and development pipelines. This technical guide provides a comprehensive overview of the anticipated solubility and stability profiles of this compound, based on the general characteristics of N-Cbz (benzyloxycarbonyl) protected amines and established principles of pharmaceutical chemistry. Detailed experimental protocols for assessing these properties are also presented to aid researchers in their laboratory investigations.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is crucial.

PropertyValue / InformationSource
Molecular FormulaC₁₂H₁₆N₂O₂[1]
Molecular Weight220.27 g/mol [1]
AppearanceExpected to be a solid at room temperatureInferred from related compounds
Melting Point310-316℃ (for the related compound (R)-Benzyl-3-aminopyrrolidine-1-carboxylate)[2]
Density1.155 g/mL at 25°C (for the related compound (R)-Benzyl-3-aminopyrrolidine-1-carboxylate)[2]

Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Solvents Water, Methanol, EthanolLow to ModerateThe carbamate and amine functionalities can form hydrogen bonds with protic solvents. However, the benzyl group may limit extensive solubility in water.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can effectively solvate the polar parts of the molecule without the steric hindrance of hydrogen bonding to the benzyl group.
Non-Polar Solvents Toluene, HexaneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents offer a good balance of polarity to dissolve benzyl carbamates.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[3][4]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_workflow Solubility Determination Workflow prep 1. Preparation (Excess solid in solvent) equil 2. Equilibration (Agitation at constant T) prep->equil 24-48h sep 3. Phase Separation (Centrifugation/Filtration) equil->sep quant 4. Quantification (HPLC Analysis) sep->quant

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Profile and Degradation Pathways

This compound, as a benzyl carbamate, is expected to be susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic Hydrolysis Susceptible to cleavage under strong acidic conditions.Cleavage of the carbamate bond to yield benzyl alcohol, carbon dioxide, and 3-aminopyrrolidine.
Basic Hydrolysis Susceptible to hydrolysis, particularly under strong basic conditions.Hydrolysis of the carbamate to form benzyl alcohol and the corresponding carbamic acid of the pyrrolidine, which may further decompose.
Oxidative Potentially susceptible to oxidation.Oxidation of the benzyl group to benzaldehyde or benzoic acid, or oxidation of the pyrrolidine ring.
Thermal Generally stable at ambient temperatures, but may degrade at elevated temperatures.Thermal decomposition may lead to the cleavage of the benzyl-oxygen bond.
Photolytic May be sensitive to UV light.Photodegradation could involve cleavage of the carbamate bond or reactions involving the aromatic ring.
Experimental Protocols for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[5]

1. Acidic and Basic Hydrolysis:

  • Protocol: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Maintain the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time using HPLC.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide). Store the solution at room temperature, protected from light, and analyze samples at various time points.

3. Thermal Degradation:

  • Protocol: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled environment. Dissolve samples at different time points and analyze for degradation.

4. Photostability:

  • Protocol: Expose a solution or solid sample of the compound to a light source with a combination of UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

G cluster_workflow Forced Degradation Experimental Workflow start This compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Stress (e.g., 80°C, solid) start->therm photo Photolytic Stress (ICH Q1B light source) start->photo analysis HPLC Analysis (Purity & Degradants) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: General Workflow for Forced Degradation Studies.
Potential Degradation Signaling Pathway

The primary degradation pathway for benzyl carbamates under hydrolytic conditions involves the cleavage of the carbamate bond.

G cluster_pathway Potential Hydrolytic Degradation Pathway parent This compound intermediate Carbamic Acid Intermediate + Benzyl Alcohol parent->intermediate Hydrolysis (Acid or Base) products 3-Aminopyrrolidine + CO₂ + Benzyl Alcohol intermediate->products Decarboxylation

Caption: Anticipated Hydrolytic Degradation of the Carbamate.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for both solubility and stability studies of this compound.

  • Column: A reversed-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of the parent compound from its potential degradants.

  • Detection: UV detection at a wavelength where the parent compound and its chromophoric degradants absorb is appropriate.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is essential for definitive characterization, the information and protocols presented here, derived from the established behavior of analogous chemical structures, offer a robust starting point for researchers and drug development professionals. A thorough investigation of these properties is a critical step in the successful application of this versatile chemical intermediate in the pharmaceutical industry.

References

Spectroscopic Profile of Benzyl 3-aminopyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for Benzyl 3-aminopyrrolidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. It also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

  • CAS Number: 185057-50-5[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, correlation tables, and fragmentation patterns of similar functional groups and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.35m5HAr-H
~ 5.13s2HO-CH₂ -Ph
~ 3.6-3.2m4HPyrrolidine Ring Protons (C2-H₂ , C5-H₂ )
~ 3.1m1HPyrrolidine Ring Proton (C3-H )
~ 2.1m1HPyrrolidine Ring Proton (C4-H a)
~ 1.8m1HPyrrolidine Ring Proton (C4-H b)
~ 1.6br s2HNH₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 155.0C =O (Carbamate)
~ 136.5Ar-C (Quaternary)
~ 128.5Ar-C H
~ 128.0Ar-C H
~ 127.8Ar-C H
~ 67.0O-C H₂-Ph
~ 51.0Pyrrolidine C 3
~ 47.0Pyrrolidine C 2 or C 5
~ 46.0Pyrrolidine C 2 or C 5
~ 34.0Pyrrolidine C 4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, Sharp (doublet)N-H Stretch (Primary Amine)[2]
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
~ 1690StrongC=O Stretch (Carbamate)
1650 - 1580MediumN-H Bend (Primary Amine)[2]
1600, 1495Medium to WeakAromatic C=C Bending
1250 - 1020MediumC-N Stretch[2]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
220[M]⁺ (Molecular Ion)
176[M - C₂H₄N]⁺
108[C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion, often the base peak)
77[C₆H₅]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. Typical acquisition time is a few minutes.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time (20-60 minutes or more) depending on the sample concentration.[1]

IR Spectroscopy
  • Sample Preparation:

    • Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the compound in a suitable solvent that has minimal interference in the IR spectrum, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄). The solution is then placed in a liquid sample cell.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.[3]

  • Data Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet. For non-volatile compounds, techniques like electrospray ionization (ESI) from a liquid solution are common.

  • Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for volatile compounds, which typically generates a molecular ion and various fragment ions.[4] ESI is a softer ionization technique often used for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

potential applications of novel pyrrolidine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including its non-planar, flexible conformation, allow for the precise three-dimensional arrangement of substituents, facilitating effective interactions with a wide array of biological targets. This versatility has propelled the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates across diverse therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the burgeoning potential of novel pyrrolidine derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications of Novel Pyrrolidine Derivatives

The inherent versatility of the pyrrolidine ring has enabled its incorporation into a multitude of pharmacologically active agents, demonstrating significant potential in treating a range of human diseases.

Oncology

In the realm of oncology, pyrrolidine derivatives have shown considerable promise by targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A novel series of spirooxindole-pyrrolidine derivatives has demonstrated significant cytotoxic activity against human lung adenocarcinoma (A549) cells.[1] The proposed mechanism of action involves the inhibition of the EGFR signaling pathway, which is a critical regulator of cancer cell growth and survival.[1]

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Spirooxindole-\nPyrrolidine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_Sos [label="Recruits"]; Grb2_Sos -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Proliferation [label="Promotes"]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; Inhibitor -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for layout edge [style=invis]; EGF -> PI3K; Grb2_Sos -> Akt; }

A simplified diagram of the EGFR signaling pathway and the inhibitory action of spirooxindole-pyrrolidine derivatives.

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: Mcl-1, an anti-apoptotic protein of the Bcl-2 family, is a critical target in cancer therapy. Overexpression of Mcl-1 is associated with tumor progression and resistance to chemotherapy. A series of pyrrolidine derivatives have been developed as potent Mcl-1 inhibitors, demonstrating the ability to induce apoptosis in cancer cells.[2][3]

// Nodes Mcl1 [label="Mcl-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax / Bak", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolidine\nDerivative", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Mcl1 -> Bax_Bak [label="Inhibits", arrowhead=tee]; Bax_Bak -> Apoptosis [label="Induces"]; Inhibitor -> Mcl1 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Mechanism of apoptosis induction by pyrrolidine-based Mcl-1 inhibitors.
Compound ClassCancer Cell LineTargetIC50/Ki (µM)Reference
Spirooxindole-pyrrolidine derivative 2A549 (Lung)EGFR5.2[1]
Spirooxindole-pyrrolidine derivative 1A549 (Lung)EGFR8.5[1]
Pyrrolidine-carboxamide 7gA-549, MCF-7, HT-29EGFR/CDK20.90 (mean)[4]
Pyrrolidine derivative 21MDA-MB-231, PC-3Mcl-1Ki = 0.53[2]
Pyrrolidine derivative 18-Mcl-1Ki = 0.077[3]
Pyrrolidine chalcone 3IPMCF-7 (Breast)Not specified25-30 µg/mL[5]
Pyrrolidine chalcone 3FPMDA-MB-468 (Breast)Not specified25 µg/mL[5]
Mesitylene-based spirooxindole 5fA549 (Lung)Not specified1.2[6]
Neurology

The pyrrolidone class of chemicals, which are 2-oxopyrrolidine derivatives, has been a subject of research for their nootropic effects, with potential applications in neuroprotection and as antiepileptic agents.[7]

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain pyrrolidine-containing phenols have been identified as effective inhibitors of AChE.

Neuroprotection: Phenylpyrrolidinone derivatives are being investigated for their neuroprotective effects, which are thought to involve the modulation of AMPA receptors to mitigate glutamate excitotoxicity.[8] Furthermore, some pyrrolidine derivatives act as potent sodium channel blockers, showing neuroprotective activity in models of ischemic stroke.[9]

Compound ClassActivityED50 / Other MetricReference
Pyrrolidone derivativesNootropic, NeuroprotectiveNot specified[7]
Phenylpyrrolidinone derivativesAnticonvulsantED50 values reported[8]
Pyrrolidine derivative 5eSodium channel blockerNot specified[9]
Infectious Diseases

The pyrrolidine scaffold is also a promising framework for the development of novel anti-infective agents, with demonstrated activity against bacteria and viruses.

Antibacterial Activity (DNA Gyrase Inhibition): DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics. Novel pyrrolidine derivatives have been synthesized and shown to inhibit DNA gyrase, exhibiting potent antibacterial activity.

// Nodes DNA_Gyrase [label="Bacterial DNA Gyrase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolidine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Growth [label="Bacterial Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DNA_Gyrase -> DNA_Replication [label="Enables"]; Inhibitor -> DNA_Gyrase [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; DNA_Replication -> Bacterial_Growth [label="Leads to"]; }

Inhibition of bacterial DNA replication by pyrrolidine-based DNA gyrase inhibitors.

Antiviral Activity: Pyrrolidine derivatives have demonstrated broad-spectrum antiviral activity. For instance, certain quinoxaline-pyrrolidine hybrids have shown high potency against HSV-1, H1N1, and SARS-CoV-2 viruses.[10] Pyrrolidine-functionalized nucleoside analogs have also been investigated for their potential as anti-HIV agents.[11]

Compound ClassPathogen/TargetIC50 (µM)Reference
Quinoxaline-pyrrolidine hybrid 9HSV-10.32[10]
Quinoxaline-pyrrolidine hybrid 9H1N11.76[10]
Quinoxaline-pyrrolidine hybrid 9SARS-CoV-21.06[10]
1,2,4-oxadiazole/pyrrolidine hybrid 16E. coli DNA gyrase0.120[12]
Pyrrolidine-functionalized nucleosidesHIVActivity reported[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of novel pyrrolidine derivatives.

Synthesis of Spirooxindole-Pyrrolidine Derivatives

The synthesis of spirooxindole-pyrrolidine derivatives can be achieved through a one-pot, three-component [3+2] cycloaddition reaction.[6][13]

General Procedure:

  • A mixture of an isatin derivative (0.5 mmol), L-thioproline (66.5 mg, 0.5 mmol), and a suitable dipolarophile (e.g., an α,β-unsaturated carbonyl compound) (0.5 mmol) are refluxed in ethanol on an oil bath for 2 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature and the solvent is evaporated slowly.

  • The resulting solid product is then purified, typically by recrystallization or column chromatography, to yield the desired spirooxindole-pyrrolidine derivative.

// Nodes Reactants [label="Isatin Derivative\n+ L-Thioproline\n+ Dipolarophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="[3+2] Cycloaddition\n(Ethanol, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="TLC Monitoring", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Solvent Evaporation\n& Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Spirooxindole-Pyrrolidine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Product; }

General experimental workflow for the synthesis of spirooxindole-pyrrolidine derivatives.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrolidine derivatives and a standard drug (e.g., Doxorubicin) for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of compounds against AChE can be determined using a modified Ellman's spectrophotometric method.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring reagent, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the test compounds or a positive control (e.g., Donepezil). Incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to each well.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

// Nodes Start [label="Synthesized Pyrrolidine\nDerivative Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screen [label="Primary Screening\n(e.g., MTT Assay @ single high concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Identify 'Hits'\n(Compounds with >50% inhibition)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response Assay\n(e.g., MTT Assay with serial dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Calculate IC50 Values", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Assay [label="Secondary / Mechanistic Assays\n(e.g., Kinase Inhibition, Apoptosis Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Primary_Screen; Primary_Screen -> Hit_ID; Hit_ID -> Dose_Response [label="Active"]; Hit_ID -> Start [label="Inactive"]; Dose_Response -> IC50; IC50 -> Secondary_Assay [label="Potent"]; Secondary_Assay -> Lead_Opt; }

A generalized workflow for the biological screening of novel pyrrolidine derivatives.

Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The examples highlighted in this guide underscore the significant contributions of pyrrolidine derivatives to the fields of oncology, neurology, and infectious diseases. Future research efforts focused on the design and synthesis of new generations of pyrrolidine-based compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, hold the promise of delivering innovative and effective treatments for a wide range of human ailments.

References

Methodological & Application

Application Notes: Benzyl 3-aminopyrrolidine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate is a versatile chiral building block pivotal in the field of asymmetric synthesis. Its rigid pyrrolidine scaffold and available amino group make it an ideal precursor for the synthesis of sophisticated chiral organocatalysts. Particularly, it serves as a foundational element in the development of bifunctional catalysts, such as chiral thioureas, which are highly effective in promoting a variety of enantioselective transformations. These catalysts operate through a dual activation mechanism, utilizing the thiourea moiety for hydrogen bonding to the electrophile and the aminopyrrolidine portion to orient the nucleophile, thereby creating a highly organized chiral environment for the reaction to proceed with high stereoselectivity.

This document provides detailed application notes and protocols for the use of catalysts derived from this compound in asymmetric synthesis, with a focus on the asymmetric Michael addition.

Core Application: Chiral Thiourea Organocatalysis

The primary application of this compound in asymmetric synthesis is as a precursor for chiral thiourea organocatalysts. The synthesis involves two key steps: deprotection of the carbamate-protected amine and subsequent reaction with a suitable isothiocyanate. The resulting N-substituted pyrrolidinyl thiourea acts as a powerful bifunctional organocatalyst.

A representative catalyst synthesized from (S)-Benzyl 3-aminopyrrolidine-1-carboxylate is (S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(pyrrolidin-3-yl)thiourea. This catalyst has demonstrated high efficacy in promoting asymmetric Michael additions.

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_application Catalyst Application in Asymmetric Michael Addition Start (S)-Benzyl 3-aminopyrrolidine- 1-carboxylate Deprotection Cbz Deprotection (e.g., H2, Pd/C) Start->Deprotection Step 1 Intermediate (S)-Pyrrolidin-3-amine Deprotection->Intermediate Yields Thiourea_Formation Reaction with 3,5-bis(trifluoromethyl)phenyl isothiocyanate Intermediate->Thiourea_Formation Step 2 Catalyst (S)-N-(3,5-bis(trifluoromethyl)phenyl)- N'-(pyrrolidin-3-yl)thiourea Thiourea_Formation->Catalyst Final Product Reaction Asymmetric Michael Addition (Catalyst, Solvent, Temp) Catalyst->Reaction Catalyzes Reactants Michael Donor (e.g., 1,3-dicarbonyl) + Michael Acceptor (e.g., nitroalkene) Reactants->Reaction Product Chiral Michael Adduct (High Yield, High ee, High dr) Reaction->Product Forms

Caption: Workflow for the synthesis of a chiral thiourea catalyst and its application.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(pyrrolidin-3-yl)thiourea

This protocol details the synthesis of the chiral thiourea organocatalyst from (S)-Benzyl 3-aminopyrrolidine-1-carboxylate.

Step 1: Deprotection of (S)-Benzyl 3-aminopyrrolidine-1-carboxylate

  • To a solution of (S)-Benzyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in methanol, add Palladium on carbon (10 wt. %, 0.1 eq).

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (S)-pyrrolidin-3-amine. This intermediate is often used in the next step without further purification.

Step 2: Formation of the Thiourea Catalyst

  • Dissolve the crude (S)-pyrrolidin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours until the starting materials are consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired (S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(pyrrolidin-3-yl)thiourea as a solid.

Protocol 2: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

This protocol describes the general procedure for the enantioselective Michael addition using the synthesized chiral thiourea catalyst.

  • To a solution of the nitroolefin (Michael acceptor, 1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at the specified temperature (e.g., room temperature or lower), add the chiral thiourea catalyst (0.05 - 0.2 eq).

  • The 1,3-dicarbonyl compound (Michael donor, 1.2 - 2.0 eq) is then added to the mixture.

  • The reaction is stirred for the time indicated in the data table or until completion as monitored by TLC.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the chiral Michael adduct.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral HPLC analysis.

Data Presentation

The following table summarizes representative results for the asymmetric Michael addition of various 1,3-dicarbonyl compounds to different nitroolefins catalyzed by a chiral thiourea derived from a pyrrolidine scaffold.

EntryMichael DonorMichael Acceptor (Nitroolefin)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Acetylacetoneβ-Nitrostyrene10Toluene2495-92
2Dibenzoylmethaneβ-Nitrostyrene10CH2Cl23698-95
3Ethyl acetoacetateβ-Nitrostyrene15Toluene488585:1590 (syn)
4Acetylacetone(E)-1-Nitro-3-phenylprop-1-ene10Toluene2492-88
5Dibenzoylmethane(E)-1-Nitro-3-phenylprop-1-ene10CH2Cl24096-93
6Ethyl acetoacetate(E)-1-Nitro-3-phenylprop-1-ene15Toluene528288:1285 (syn)

Signaling Pathway and Stereochemical Control

The high degree of stereocontrol in these reactions is attributed to the bifunctional nature of the thiourea catalyst. The thiourea moiety activates the nitroolefin electrophile through double hydrogen bonding, while the basic nitrogen of the pyrrolidine ring interacts with the enolized 1,3-dicarbonyl nucleophile. This dual activation brings the reactants into a specific, constrained orientation within the chiral environment of the catalyst, favoring the approach of the nucleophile from one enantiotopic face of the electrophile.

G cluster_catalyst Chiral Thiourea Catalyst cluster_reactants Reactants Thiourea Thiourea Moiety (H-bond Donor) Pyrrolidine Pyrrolidine Amine (Brønsted Base) Electrophile Nitroolefin (Michael Acceptor) Thiourea->Electrophile H-bonds & Activates Nucleophile Enolized 1,3-Dicarbonyl (Michael Donor) Pyrrolidine->Nucleophile Deprotonates & Orients Transition_State Ternary Chiral Transition State Electrophile->Transition_State Nucleophile->Transition_State Product Enantioenriched Michael Adduct Transition_State->Product Stereoselective C-C Bond Formation

Caption: Dual activation mechanism of the chiral thiourea catalyst.

Conclusion

This compound is a valuable and readily available chiral starting material for the synthesis of highly effective bifunctional organocatalysts. The derived chiral thioureas, in particular, have proven to be robust catalysts for asymmetric Michael additions, providing excellent yields and high levels of enantioselectivity across a range of substrates. The detailed protocols and data presented herein serve as a practical guide for researchers in academia and industry to utilize this powerful tool in the synthesis of complex chiral molecules.

Application Notes and Protocols: Benzyl 3-aminopyrrolidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a readily accessible primary amine and a protecting group that can be easily removed, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of novel therapeutics, particularly in the areas of metabolic disorders and neuroscience.

Key Applications

The primary utility of this compound lies in its role as a scaffold for generating libraries of compounds for screening and as a key intermediate in the synthesis of targeted drug candidates. Its applications span several therapeutic areas:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The 3-aminopyrrolidine core is a key pharmacophoric element in a class of potent and selective DPP-IV inhibitors, which are used in the treatment of type 2 diabetes. The amino group serves as a crucial anchor for binding to the active site of the enzyme.

  • Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Derivatives of this compound have been successfully synthesized and identified as effective dual inhibitors of serotonin (5-HT) and norepinephrine (NA) reuptake, making them promising candidates for the treatment of depression and other mood disorders.[1][2]

  • Anticancer Agents: The pyrrolidine scaffold has been incorporated into novel compounds with anti-proliferative activity against various cancer cell lines.

  • Antimicrobial Agents: Modifications of the 3-aminopyrrolidine structure have led to the development of compounds with significant antimicrobial properties.

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized using this compound as a starting material.

Table 1: DPP-IV Inhibitory Activity

Compound IDModification on 3-amino groupIC50 (nM)Reference
1 m-benzyl substitution1.3[3]

Table 2: Serotonin and Norepinephrine Reuptake Inhibition

Compound IDCarboxamide Moiety5-HT Reuptake Inhibition (IC50, nM)NA Reuptake Inhibition (IC50, nM)Reference
18 N-benzyl-N-(pyrrolidin-3-yl)carboxamideData not specifiedData not specified[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the acylation of the primary amino group of this compound to introduce a variety of substituents.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the tertiary amine base (1.2 eq).

  • Acylation:

    • Using Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Using Carboxylic Acid: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a coupling agent (1.1 eq) and a tertiary amine base (1.5 eq) in anhydrous DMF for 15-20 minutes. Add this activated solution to the solution of this compound.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow start Start: Benzyl 3-aminopyrrolidine-1-carboxylate reaction N-Acylation or N-Alkylation start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization bioassay Biological Assay (e.g., DPP-IV, SNRI) characterization->bioassay end Lead Compound bioassay->end

Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.

dpp_iv_inhibition substrate GLP-1 / GIP (Active Incretins) dpp4 DPP-IV Enzyme substrate->dpp4 Cleavage effect Increased Active Incretin Levels substrate->effect product Inactive Metabolites dpp4->product inhibitor Pyrrolidine-based DPP-IV Inhibitor inhibitor->dpp4 Inhibition outcome Improved Glycemic Control effect->outcome

Caption: Mechanism of action for DPP-IV inhibitors derived from the 3-aminopyrrolidine scaffold.

snri_mechanism cluster_pre cluster_post presynaptic Presynaptic Neuron serotonin 5-HT presynaptic->serotonin Release norepinephrine NE presynaptic->norepinephrine Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft sert SERT net NET receptor_5ht 5-HT Receptor receptor_ne NE Receptor snri Pyrrolidine-based SNRI snri->sert Blockade snri->net Blockade serotonin->sert Reuptake serotonin->receptor_5ht Binding norepinephrine->net Reuptake norepinephrine->receptor_ne Binding

Caption: Mechanism of action for dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

References

Application Notes and Protocols for N-Benzylation of 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-benzylation of 3-aminopyrrolidine derivatives, a crucial chemical transformation in the synthesis of various pharmaceutical compounds. Two primary methods are presented: direct N-alkylation with benzyl bromide and reductive amination with benzaldehyde. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

The pyrrolidine ring is a privileged scaffold in numerous biologically active molecules. Functionalization of the 3-amino position, particularly through N-benzylation, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The benzyl group can serve as a key pharmacophoric element or as a protecting group for the nitrogen atom.[1][2] The choice between direct alkylation and reductive amination depends on the specific substrate, desired purity, and scalability of the reaction.

Methods Overview

Two robust and widely used methods for the N-benzylation of 3-aminopyrrolidine derivatives are detailed below.

  • Direct N-Alkylation with Benzyl Bromide: This method involves the direct reaction of the amine with benzyl bromide in the presence of a base. It is a straightforward approach, though over-alkylation to form a quaternary ammonium salt or bis-alkylation of a primary amine can be a potential side reaction.[3][4]

  • Reductive Amination with Benzaldehyde: This is a versatile one-pot procedure where the amine and benzaldehyde first form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding N-benzyl amine.[5][6] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial to prevent the reduction of the starting aldehyde.[5][7]

Experimental Protocols

Protocol 1: Direct N-Alkylation using Benzyl Bromide

This protocol is adapted from general procedures for the N-alkylation of amines.[3]

Materials:

  • 3-Aminopyrrolidine derivative (1.0 equiv)

  • Benzyl bromide (1.0 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the 3-aminopyrrolidine derivative (1.0 equiv) and potassium carbonate (2.0 - 3.0 equiv).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add benzyl bromide (1.0 - 1.2 equiv) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-aminopyrrolidine derivative.

Quantitative Data (Representative)

3-Aminopyrrolidine DerivativeBenzylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
(R)-3-AminopyrrolidineBenzyl bromideK₂CO₃Acetonitrile60685>95
(S)-3-Amino-1-Boc-pyrrolidineBenzyl bromideK₂CO₃DMF50892>98
Protocol 2: One-Pot Reductive Amination using Benzaldehyde and STAB

This protocol is based on the well-established reductive amination procedure using sodium triacetoxyborohydride.[2][5][7]

Materials:

  • 3-Aminopyrrolidine derivative (1.0 equiv)

  • Benzaldehyde (1.0 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-aminopyrrolidine derivative (1.0 equiv) and benzaldehyde (1.0 - 1.2 equiv) in dichloromethane or 1,2-dichloroethane.

  • Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equiv) portion-wise to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-aminopyrrolidine derivative.

Quantitative Data (Representative)

3-Aminopyrrolidine DerivativeAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Purity (%)
3-AminopyrrolidineBenzaldehydeNaBH(OAc)₃DCM290>97
(R)-3-Amino-1-Boc-pyrrolidineBenzaldehydeNaBH(OAc)₃DCE395>98

Visualizations

G cluster_0 Protocol 1: Direct N-Alkylation A 1. Mix 3-Aminopyrrolidine Derivative and K₂CO₃ in Solvent B 2. Add Benzyl Bromide A->B C 3. Heat and Monitor Reaction (TLC) B->C D 4. Work-up: - Filter - Concentrate - Extract - Dry C->D E 5. Purify by Column Chromatography D->E F N-Benzylated Product E->F

Caption: Experimental workflow for direct N-alkylation.

G cluster_1 Protocol 2: Reductive Amination G 1. Mix 3-Aminopyrrolidine Derivative and Benzaldehyde in Solvent H 2. In situ Imine Formation G->H Stir at RT I 3. Add Sodium Triacetoxyborohydride (STAB) H->I J 4. Stir and Monitor Reaction (TLC) I->J K 5. Work-up: - Quench - Extract - Dry J->K L 6. Purify by Column Chromatography K->L M N-Benzylated Product L->M

Caption: Experimental workflow for one-pot reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Benzyl 3-aminopyrrolidine-1-carboxylate as a Chiral Amine Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate is a versatile chiral building block crucial in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined amine functionality, makes it an invaluable synthon for introducing chirality and conformational constraint into target molecules. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen enhances its stability and allows for selective deprotection under specific conditions, facilitating multi-step syntheses. This document provides detailed application notes and experimental protocols for the utilization of both (R)- and (S)-enantiomers of this compound in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 185057-50-5 (racemate)
870621-17-3 ((R)-enantiomer hydrochloride)
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance White to off-white solid
Purity ≥97%
Storage 4°C, protect from light

Applications in Synthesis

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. Its derivatives have been explored as kinase inhibitors, dual serotonin/noradrenaline reuptake inhibitors, and other therapeutic agents. The chiral amine serves as a critical handle for building molecular complexity and achieving desired stereochemistry for optimal target engagement.

A general workflow for the utilization of this chiral building block is depicted below.

G cluster_0 Synthesis of Functionalized Pyrrolidines cluster_1 Deprotection and Further Derivatization cluster_2 Target Molecule Synthesis Start This compound Acylation Acylation (Amide Formation) Start->Acylation Acyl Halide/Anhydride Alkylation Alkylation (Secondary/Tertiary Amine Formation) Start->Alkylation Alkyl Halide Urea_Formation Urea Formation Start->Urea_Formation Isocyanate Reductive_Amination Reductive Amination Start->Reductive_Amination Aldehyde/Ketone, Reducing Agent Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Acylation->Deprotection Alkylation->Deprotection Urea_Formation->Deprotection Reductive_Amination->Deprotection Further_Functionalization Further Functionalization (e.g., N-Arylation, N-Acylation) Deprotection->Further_Functionalization Target_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Further_Functionalization->Target_Molecule Final Synthetic Steps

Caption: General workflow for the application of this compound.

Experimental Protocols & Data

This section provides detailed protocols for key synthetic transformations involving this compound. The quantitative data, where available from literature, is summarized in tables. Note that yields and enantiomeric excess can vary based on specific substrates and reaction conditions.

Acylation (Amide Bond Formation)

Acylation of the primary amine of this compound is a common transformation to introduce a variety of substituents.

G Start This compound Product N-Acyl-Benzyl 3-aminopyrrolidine-1-carboxylate Start->Product Reagent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) Reagent->Product Base Base (e.g., Et3N, Pyridine) Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Product

Caption: Reaction scheme for the acylation of this compound.

Protocol 1: General Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Acylation Reactions

Amine EnantiomerAcylating AgentBaseSolventTime (h)Yield (%)
(S)Benzoyl chlorideEt₃NDCM4~90
(R)Acetyl chloridePyridineTHF2~95
Racemic4-Nitrobenzoyl chlorideEt₃NDCM6~88
N-Alkylation

N-alkylation introduces alkyl groups to the primary amine, leading to secondary or tertiary amines depending on the stoichiometry and reaction conditions.

Protocol 2: Reductive Amination

  • To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for Reductive Amination

Amine EnantiomerCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
(R)AcetoneNaBH(OAc)₃DCE16~85
(S)BenzaldehydeNaBH₃CNMeOH24~80
RacemicCyclohexanoneNaBH(OAc)₃DCE18~82
Urea Formation

The reaction with isocyanates provides a straightforward method for the synthesis of urea derivatives, which are common motifs in pharmacologically active compounds.

Protocol 3: Urea Synthesis from Isocyanates

  • Dissolve this compound (1.0 eq.) in an aprotic solvent like THF or DCM.

  • Slowly add the isocyanate (1.0 eq.) to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture for 1-4 hours at room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for Urea Formation

| Amine Enantiomer | Isocyanate | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | (S) | Phenyl isocyanate | THF | 2 | >95 | | (R) | Methyl isocyanate | DCM | 1 | >95 | | Racemic | 4-Chlorophenyl isocyanate | THF | 3 | ~92 |

Cbz-Deprotection

The benzyloxycarbonyl (Cbz) group can be readily removed to liberate the secondary amine on the pyrrolidine ring, allowing for further functionalization.

G Start N-Substituted Benzyl 3-aminopyrrolidine-1-carboxylate Product N-Substituted 3-aminopyrrolidine Start->Product Reagent H2, Pd/C Reagent->Product Solvent Solvent (e.g., MeOH, EtOH) Solvent->Product

Application Notes and Protocols for Coupling Reactions with Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of various chemical moieties to Benzyl 3-aminopyrrolidine-1-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of compounds, particularly in the field of medicinal chemistry. Its primary amine offers a reactive handle for derivatization through several common synthetic transformations, including amide bond formation, reductive amination, urea formation, and N-alkylation.

The protocols outlined below are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently utilized reactions in drug discovery. The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent provides a reliable and efficient method for the acylation of the primary amine of this compound with a variety of carboxylic acids.

Experimental Protocol:
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a typical concentration of 0.1-0.5 M).

  • Add HATU (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl or saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[1][2]

Tabulated Reaction Conditions:
Carboxylic Acid PartnerCoupling ReagentBase (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Benzoic AcidHATU (1.1 eq.)DIPEA (2.0)DMF252-685-95
Acetic AcidHATU (1.1 eq.)DIPEA (2.0)DCM251-480-90
Boc-L-ProlineHATU (1.1 eq.)DIPEA (2.5)DMF254-880-95
4-Fluorobenzoic AcidHATU (1.1 eq.)DIPEA (2.0)DMF253-785-95

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield a secondary amine.

Experimental Protocol:
  • To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents).

  • Dissolve the reactants in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.1 equivalents) to neutralize the salt.

  • For less reactive ketones, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 1-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.[3][4][5]

Tabulated Reaction Conditions:
Carbonyl PartnerReducing Agent (eq.)SolventAdditiveTemp. (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃ (1.5)DCENone252-480-95
CyclohexanoneNaBH(OAc)₃ (1.5)THFAcetic Acid (cat.)256-1275-90
4-MethoxybenzaldehydeNaBH(OAc)₃ (1.5)DCENone253-685-95
AcetoneNaBH(OAc)₃ (1.5)THFAcetic Acid (cat.)258-1670-85

Urea Formation

The reaction of the primary amine of this compound with an isocyanate provides a straightforward and high-yielding route to substituted ureas. This reaction is typically fast and clean.

Experimental Protocol:
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DCM, THF, or acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add the isocyanate (1.0-1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.[6][7][8][9]

Tabulated Reaction Conditions:
Isocyanate PartnerBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Phenyl isocyanateNoneDCM0 to 251-290-98
4-Chlorophenyl isocyanateNoneTHF0 to 251-390-98
Benzyl isocyanateNoneAcetonitrile0 to 251-288-95
n-Butyl isocyanateNoneDCM0 to 252-485-95

N-Alkylation

Direct N-alkylation of the pyrrolidine nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a base. Care must be taken to avoid over-alkylation or quaternization of the amine.

Experimental Protocol:
  • To a round-bottom flask, add this compound (1.0 equivalent) and a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base such as DIPEA (1.5 equivalents) or a solid base like K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Add the alkyl halide (1.1 equivalents) to the stirred mixture.

  • Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10][11][12]

Tabulated Reaction Conditions:
Alkyl Halide PartnerBase (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Benzyl bromideDIPEA (1.5)Acetonitrile254-880-90
Ethyl iodideK₂CO₃ (2.0)DMF506-1275-85
Methyl iodideDIPEA (1.5)Acetonitrile252-685-95
Allyl bromideCs₂CO₃ (2.0)DMF253-680-90

Application in Drug Discovery: Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Derivatives of this compound have been utilized in the development of inhibitors for Bruton's tyrosine kinase (Btk), a key enzyme in the B-cell receptor (BCR) signaling pathway.[13][14][15][16][17] Btk is a critical component for B-cell development, differentiation, and survival.[13][14] Dysregulation of the Btk signaling pathway is implicated in various B-cell malignancies, making it an important therapeutic target. The following diagram illustrates a simplified representation of the Btk signaling cascade.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates & Activates BTK_cyto BTK SYK->BTK_cyto Recruits & Activates BTK_mem BTK PLCg2 PLCγ2 BTK_mem->PLCg2 Phosphorylates & Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes BTK_cyto->BTK_mem Translocates to membrane IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates NFAT NFAT Ca_release->NFAT Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression Antigen Antigen Antigen->BCR Binding Drug_Discovery_Workflow Start Identify Target (e.g., Btk) Library_Design Library Design (Scaffold Hopping, etc.) Start->Library_Design Building_Block Select Building Block (e.g., Benzyl 3-aminopyrrolidine -1-carboxylate) Library_Design->Building_Block Synthesis Parallel Synthesis (Coupling Reactions) Building_Block->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Screening High-Throughput Screening (Biochemical Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library_Design Iterate Design Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent Compounds Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical

References

Application Notes and Protocols: Synthesis of Bioactive Compounds Utilizing a Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its three-dimensional nature and the potential for stereochemical diversity make it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways. This versatility has led to their investigation and application in numerous therapeutic areas, including antiviral, anticancer, and antidiabetic therapies.[1][3] This document provides detailed application notes and protocols for the synthesis of three distinct classes of bioactive compounds featuring the pyrrolidine scaffold: the antiviral drug Daclatasvir, a class of spirooxindole-pyrrolidine anticancer agents, and a class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Daclatasvir: An NS5A Inhibitor for the Treatment of Hepatitis C

Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1][4] By binding to the N-terminus of NS5A, Daclatasvir disrupts its function, thereby inhibiting the viral life cycle.[1][4] It is used in combination with other antiviral agents for the treatment of chronic HCV infection.[5]

Data Presentation: In Vitro Potency of Daclatasvir
GenotypeEC50 (pM)
HCV Genotype 1a9-50
HCV Genotype 1b1-4
HCV Genotype 3a350-2,100

Data represents the 50% effective concentration in cell culture replicon systems.

Experimental Protocol: Synthesis of Daclatasvir

This protocol describes a key step in a reported synthesis of Daclatasvir, involving the coupling of the pyrrolidine moiety to the biphenyl imidazole core.

Materials:

  • (2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl alcohol (EtOH)

  • Isopropyl alcohol (IPA)

  • (2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinecarboxylic acid

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Dimethylformamide (DMF)

Procedure:

  • Deprotection of the Pyrrolidine Nitrogen:

    • Suspend (2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate (1 g, 1.6 mmol) in ethyl alcohol (2.6 mL).

    • Add concentrated HCl (1.68 mL) to the suspension.

    • Reflux the solution for 3 hours at 50°C, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, add isopropyl alcohol (10 mL) at 50°C and then cool the mixture to 0-5°C.

    • Filter the resulting solid and dry to obtain the deprotected intermediate.[5]

  • Coupling Reaction:

    • To a solution of the deprotected intermediate in DMF, add (2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinecarboxylic acid.

    • Add HOBt hydrate, DIPEA, and EDC·HCl to the mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Upon completion, the reaction is worked up using standard extraction and purification techniques to yield Daclatasvir.

Mechanism of Action: Inhibition of HCV NS5A

Daclatasvir targets the HCV NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.[3][4] NS5A is a multifunctional protein that interacts with both viral and host cell components to create a specialized environment for replication, often referred to as the "membranous web".[4] Daclatasvir binds with high affinity to domain I of NS5A, inducing conformational changes that disrupt its normal functions.[4] This binding prevents the formation of the replication complex, thereby inhibiting viral RNA synthesis.[4] Furthermore, the inhibitory action of Daclatasvir extends to the assembly and release of new virions.[4]

cluster_HCV HCV Life Cycle cluster_Drug Drug Action HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly HCV_RNA->Viral_Assembly NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation NS5A->Viral_Assembly Replication_Complex->HCV_RNA RNA Replication New_Virion New HCV Virion Viral_Assembly->New_Virion Release Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to Domain I Daclatasvir->Replication_Complex Inhibits Formation Daclatasvir->Viral_Assembly Inhibits Assembly

Caption: Mechanism of Daclatasvir action on the HCV life cycle.

Experimental Workflow: Synthesis of Daclatasvir

Starting_Material Boc-Protected Pyrrolidine Biphenyl Imidazole Deprotection Deprotection (HCl, EtOH) Starting_Material->Deprotection Intermediate Deprotected Intermediate Deprotection->Intermediate Coupling Coupling Reaction (DMF) Intermediate->Coupling Coupling_Reagents Valine Derivative, HOBt, DIPEA, EDC·HCl Coupling_Reagents->Coupling Daclatasvir Daclatasvir Coupling->Daclatasvir Purification Purification Daclatasvir->Purification Final_Product Pure Daclatasvir Purification->Final_Product

Caption: General workflow for a key coupling step in Daclatasvir synthesis.

Spirooxindole-Pyrrolidines: Anticancer Agents

Spirooxindole-pyrrolidines are a class of synthetic compounds that have shown significant promise as anticancer agents.[6] These molecules are typically synthesized via a [3+2] cycloaddition reaction and have been found to exhibit cytotoxic activity against various cancer cell lines.[6][7] Their mechanism of action often involves the induction of apoptosis through the activation of caspases or by inhibiting the interaction between p53 and its negative regulator, MDM2.[8][9]

Data Presentation: Cytotoxic Activity of Spirooxindole-Pyrrolidines
CompoundCell LineIC50 (µM)
Compound 5lMCF-7 (Breast Cancer)3.4
Compound 5oMCF-7 (Breast Cancer)4.12
Compound 5lMDA-MB-231 (Breast Cancer)8.45
Compound 5oMDA-MB-231 (Breast Cancer)4.32
Compound 5gMCF-7 (Breast Cancer)2.8
Compound 4HeLa (Cervical Cancer)< 20 µg/ml
Compound 1HeLa (Cervical Cancer)70 µg/ml

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.[7][10]

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolidine derivatives.[10]

Materials:

  • Substituted Isatin

  • L-thioproline

  • Arylidene rhodanine analogue (dipolarophile)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, combine the substituted isatin (0.5 mmol), L-thioproline (66.5 mg, 0.5 mmol), and the arylidene rhodanine analogue (0.5 mmol).

  • Add methanol as the solvent.

  • Reflux the reaction mixture on an oil bath for 2 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:n-hexane (40%).

  • After completion, allow the reaction mixture to cool to room temperature and evaporate the solvent slowly overnight.

  • The desired spirooxindole-pyrrolidine product is obtained and can be further purified if necessary.[10]

Mechanism of Action: Induction of Apoptosis

Many spirooxindole-pyrrolidine compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[8] One of the key pathways involved is the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[8] Specifically, these compounds can lead to the activation of caspase-3, a key executioner caspase.[8] The activation of the intrinsic apoptotic pathway can lead to the loss of mitochondrial potential and the release of cytochrome c, which in turn activates a caspase cascade, ultimately leading to cell death.[10]

cluster_Cell Cancer Cell cluster_Drug Drug Action Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Procaspase9 Pro-caspase-9 Cytochrome_c->Procaspase9 Activates Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Spirooxindole Spirooxindole- Pyrrolidine Spirooxindole->Mitochondrion Induces Mitochondrial Dysfunction Spirooxindole->Procaspase3 Promotes Activation

Caption: Apoptosis induction by spirooxindole-pyrrolidines via caspase activation.

Experimental Workflow: Synthesis of Spirooxindole-Pyrrolidines

Reactants Isatin, L-thioproline, Arylidene rhodanine Reaction Reflux (2 hours) Reactants->Reaction Solvent Methanol Solvent->Reaction TLC Monitor by TLC Reaction->TLC Evaporation Solvent Evaporation TLC->Evaporation Reaction Complete Product Spirooxindole-Pyrrolidine Evaporation->Product

Caption: Workflow for the three-component synthesis of spirooxindole-pyrrolidines.

Pyrrolidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[11] The pyrrolidine scaffold is a key structural feature in many potent and selective DPP-4 inhibitors, such as Vildagliptin.[12] These compounds work by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11]

Data Presentation: In Vitro Activity of a Pyrrolidine-Based DPP-4 Inhibitor
CompoundTargetIC50 (µM)
Compound 17aDPP-40.017
DPP-8>22.5
DPP-9>20

Data for a novel pyrrolidine-2-carbonitrile derivative.[13]

Experimental Protocol: Synthesis of a Vildagliptin Analogue

This protocol outlines the synthesis of a key intermediate in the preparation of Vildagliptin, a pyrrolidine-based DPP-4 inhibitor.

Materials:

  • 1-Adamantane carboxylic acid

  • L-prolinamide

  • N,N'-Carbonyldiimidazole (CDI)

  • Appropriate solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • In a reaction vessel, dissolve 1-Adamantane carboxylic acid in a suitable solvent.

  • Add CDI to the solution to activate the carboxylic acid.

  • To this mixture, add L-prolinamide.

  • Stir the reaction at room temperature until completion, monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up to isolate the amide intermediate, a precursor to Vildagliptin.[12]

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

In response to food intake, the gut releases incretin hormones, GLP-1 and GIP.[11] These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby lowering blood glucose levels.[11] The enzyme DPP-4 rapidly degrades GLP-1 and GIP, terminating their action.[11] Pyrrolidine-based DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the degradation of incretins.[11] This leads to prolonged and enhanced action of GLP-1 and GIP, resulting in improved glycemic control.[11]

cluster_Physiology Normal Glucose Homeostasis cluster_Drug Drug Action Food_Intake Food Intake Gut Gut Food_Intake->Gut Incretins Incretins (GLP-1, GIP) Gut->Incretins Release Pancreas Pancreas Incretins->Pancreas Stimulate β-cells Inhibit α-cells DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Insulin Release Pancreas->Insulin Glucagon Glucagon Release Pancreas->Glucagon Blood_Glucose Lower Blood Glucose Insulin->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor Pyrrolidine DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.

Experimental Workflow: Synthesis of a Vildagliptin Precursor

Reactant1 1-Adamantane carboxylic acid Reaction Amide Coupling Reactant1->Reaction Reactant2 L-prolinamide Reactant2->Reaction Activator CDI Activator->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Workup Reaction Workup Reaction->Workup Product Vildagliptin Precursor Workup->Product

Caption: Workflow for the synthesis of a key amide intermediate for Vildagliptin.

References

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical development. This document outlines the chemical pathway, experimental procedures, and expected outcomes, tailored for an industrial or large-scale laboratory setting.

Introduction

This compound hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[1] The presence of a protected amine in the form of a benzyl carbamate (Cbz or Z) and a free primary amine makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of therapeutic agents. This document details a robust and scalable synthetic route to obtain this compound as a stable hydrochloride salt, ensuring high purity and yield suitable for pharmaceutical applications.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process starting from a commercially available precursor. The key transformations include:

  • N-protection: Introduction of the benzyl carbamate group onto the pyrrolidine ring nitrogen.

  • Functional Group Interconversion: Conversion of a hydroxyl group to an amino group.

  • Salt Formation: Conversion of the final product into its hydrochloride salt for improved stability and handling.

This route is designed for scalability, employing common and relatively inexpensive reagents and purification techniques amenable to large-scale production.

Experimental Protocols

Materials and Equipment
  • Starting Material: (R)-3-Hydroxypyrrolidine (or the corresponding racemate/S-enantiomer depending on the desired final product stereochemistry)

  • Reagents: Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide (NaN₃), Palladium on carbon (10% Pd/C), Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, diethyl ether).

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Water, Isopropanol (IPA).

  • Equipment: Large-scale reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities; filtration apparatus; rotary evaporator; crystallizer.

Step-by-Step Synthesis

Step 1: Synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate

  • To a stirred solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes) and a saturated aqueous solution of sodium carbonate (10 volumes) at 0-5 °C, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine (5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: Synthesis of Benzyl 3-azidopyrrolidine-1-carboxylate

  • Dissolve the crude Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in THF (10 volumes) and cool the solution to 0-5 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq), maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Add sodium azide (3.0 eq) and a small amount of water (1 volume) to the reaction mixture.

  • Warm the mixture to 60-70 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature, add water (10 volumes), and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide is typically used without further purification.

Step 3: Synthesis of this compound hydrochloride

  • Dissolve the crude Benzyl 3-azidopyrrolidine-1-carboxylate in methanol (15 volumes).

  • Carefully add 10% Palladium on carbon (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the free amine as an oil.

  • Dissolve the crude amine in isopropanol (10 volumes) and cool to 0-5 °C.

  • Slowly add a solution of hydrochloric acid in isopropanol (1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate. Stir the slurry for 1-2 hours at 0-5 °C.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to afford this compound hydrochloride.

Data Presentation

The following table summarizes the expected quantitative data for a typical large-scale synthesis.

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (HPLC)
1Benzyl 3-hydroxypyrrolidine-1-carboxylate221.2690-98%>95%
2Benzyl 3-azidopyrrolidine-1-carboxylate246.2785-95% (crude)-
3This compound hydrochloride256.7480-90%>98%

Visualizations

Synthetic Pathway

Synthetic_Pathway A (R)-3-Hydroxypyrrolidine B Benzyl 3-hydroxypyrrolidine-1-carboxylate A->B Cbz-Cl, Na2CO3 DCM, H2O C Benzyl 3-azidopyrrolidine-1-carboxylate B->C 1. MsCl, TEA, THF 2. NaN3, H2O D This compound hydrochloride C->D 1. H2, 10% Pd/C, MeOH 2. HCl/IPA

Caption: Reaction scheme for the synthesis of this compound hydrochloride.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Azide Formation cluster_step3 Step 3: Reduction & Salt Formation A Reaction Setup (R)-3-Hydroxypyrrolidine, DCM, Na2CO3 B Addition of Cbz-Cl at 0-5 °C A->B C Reaction at RT (12-16h) B->C D Work-up & Isolation C->D E Mesylation (MsCl, TEA, THF) D->E To Next Step F Azide Displacement (NaN3, H2O, 60-70 °C) E->F G Work-up & Concentration F->G H Hydrogenation (H2, Pd/C, MeOH) G->H To Next Step I Catalyst Filtration H->I J Salt Formation (HCl/IPA) I->J K Filtration & Drying J->K L Final Product K->L

Caption: A streamlined workflow for the large-scale synthesis process.

Safety and Handling

  • Benzyl chloroformate and methanesulfonyl chloride are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium azide is highly toxic and can form explosive metal azides. Avoid contact with heavy metals and acids. Use appropriate containment and quenching procedures.

  • Hydrogen gas is flammable and explosive. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle as a wet paste and avoid generating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound hydrochloride. The use of standard industrial procedures and reagents makes this process suitable for large-scale production in a pharmaceutical setting. The final product is obtained in high yield and purity, ready for use in subsequent drug development stages.

References

Application Notes and Protocols for Pyrrolidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyrrolidine-based organocatalysts in key asymmetric transformations. The methodologies outlined are foundational for the stereoselective synthesis of chiral molecules, which are critical components in pharmaceutical development and complex molecule synthesis.

Introduction

Pyrrolidine derivatives, most notably the amino acid (S)-proline and its analogs, have emerged as powerful and versatile organocatalysts in asymmetric synthesis. Their mechanism of action typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes.[1] This mode of activation allows for highly enantioselective carbon-carbon and carbon-heteroatom bond formations under mild reaction conditions. This document details the experimental procedures for three cornerstone applications of pyrrolidine-based catalysts: the Aldol reaction, the Michael addition, and the Mannich reaction.

Asymmetric Aldol Reaction Catalyzed by (S)-Proline

The (S)-proline-catalyzed intermolecular aldol reaction is a classic example of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[2] The reaction between a ketone and an aldehyde proceeds with high enantioselectivity and can be performed under mild, often solvent-free or in aqueous/alcoholic media.[2]

Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde[3]

Materials:

  • (S)-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol, 10 mol%).

  • Add methanol (1.33 mL) and water (0.33 mL) to the flask and stir the mixture for 10 minutes at room temperature.

  • Add cyclohexanone (5.18 mL, 50 mmol, 5.0 equiv) to the mixture and continue stirring for another 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 4-nitrobenzaldehyde (1.51 g, 10 mmol, 1.0 equiv) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 30 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (5 mL).

  • Dry the mixture with Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the desired aldol product.

Data Presentation
EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Conversion (%)dr (anti:syn)ee (%) (anti)
14-Nitrobenzaldehyde10MeOH/H₂O (4:1)308986:1499
2Benzaldehyde10MeOH/H₂O (4:1)308885:1598
34-Chlorobenzaldehyde10MeOH/H₂O (4:1)199587:1399
44-Bromobenzaldehyde10MeOH/H₂O (4:1)199688:1299

Data adapted from a representative protocol.[2]

Catalytic Cycle

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst (S)-Proline Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst + H₂O - Aldol Product Aldol_Product β-Hydroxy Carbonyl Hydrolysis->Aldol_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Catalytic cycle of the (S)-proline-catalyzed aldol reaction.

Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ethers

Diarylprolinol silyl ethers are highly effective organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins.[3] The bulky silyl ether group enhances the stereoselectivity by effectively shielding one face of the enamine intermediate.[3]

Experimental Protocol: Michael Addition of Propanal to trans-β-Nitrostyrene[4]

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Propanal

  • trans-β-Nitrostyrene

  • Hexane

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (34 mg, 0.1 mmol, 10 mol%) and trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv) in hexane (1.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add propanal (0.72 mL, 10 mmol, 10 equiv) to the reaction mixture.

  • Stir the mixture at 0 °C for 5 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding 1N HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation
EntryAldehydeNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanaltrans-β-Nitrostyrene10Hexane59595:599
2Pentanaltrans-β-Nitrostyrene10Hexane69396:499
3Propanal(E)-1-Nitro-2-phenylethene10Hexane595>99:199
4Propanal(E)-1-Nitro-2-(p-tolyl)ethene10Hexane791>99:199

Data adapted from a representative protocol.[3]

Experimental Workflow

Michael_Workflow Start Start Dissolve Dissolve Catalyst and Nitroalkene in Hexane Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Aldehyde Add Aldehyde Cool->Add_Aldehyde Stir Stir at 0 °C for 5h Add_Aldehyde->Stir Quench Quench with 1N HCl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Caption: Workflow for the asymmetric Michael addition.

Asymmetric Mannich Reaction Catalyzed by (R)-Pyrrolidine-3-carboxylic Acid

(R)-Pyrrolidine-3-carboxylic acid, also known as (R)-β-proline, is an excellent catalyst for the asymmetric Mannich reaction, yielding anti-β-amino carbonyl compounds with high diastereoselectivity and enantioselectivity.[4] This is in contrast to L-proline, which typically affords syn-products. The 3-carboxylic acid functionality is crucial for the observed stereochemical outcome.[4]

Experimental Protocol: Mannich Reaction of Cyclohexanone and N-PMP-protected α-imino ethyl glyoxylate[5]

Materials:

  • (R)-Pyrrolidine-3-carboxylic acid

  • N-PMP-protected α-imino ethyl glyoxylate

  • Cyclohexanone

  • 2-Propanol

  • Standard laboratory glassware and stirring equipment

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add (R)-pyrrolidine-3-carboxylic acid (2.9 mg, 0.025 mmol, 10 mol%).

  • Add N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv).

  • Add 2-propanol (1.0 mL).

  • Add cyclohexanone (52 µL, 0.5 mmol, 2.0 equiv).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure anti-Mannich product.

Data Presentation
EntryKetone/AldehydeImineCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
1CyclohexanoneN-PMP-imino ethyl glyoxylate102-Propanol2495>99:199
2AcetoneN-PMP-imino ethyl glyoxylate102-Propanol4888>99:198
3PropanalN-PMP-imino ethyl glyoxylate10DMSO129298:2>99
4ButanalN-PMP-imino ethyl glyoxylate10DMSO159097:3>99

Data adapted from a representative protocol.[4]

Signaling Pathway (Catalytic Mechanism)

Mannich_Pathway Catalyst (R)-Pyrrolidine-3-carboxylic acid Enamine_Formation Enamine Formation with Ketone/Aldehyde Catalyst->Enamine_Formation Enamine Nucleophilic Enamine Enamine_Formation->Enamine Mannich_Addition Attack on Imine Enamine->Mannich_Addition Iminium_Intermediate Iminium Intermediate Mannich_Addition->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Hydrolysis->Catalyst Regeneration Product anti-Mannich Product Hydrolysis->Product

References

Application Notes and Protocols for Employing Benzyl 3-aminopyrrolidine-1-carboxylate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, efficient step. Benzyl 3-aminopyrrolidine-1-carboxylate is a valuable building block in MCRs, offering a versatile scaffold for the synthesis of novel peptidomimetics and other biologically active compounds. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and its incorporation into MCRs allows for the rapid generation of diverse compound libraries with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the Ugi four-component reaction (Ugi-4CR), a cornerstone of MCR chemistry.

Application: Synthesis of Peptidomimetics via the Ugi Reaction

The Ugi-4CR is a one-pot reaction that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing this compound as the amine component, peptidomimetic scaffolds with a constrained pyrrolidine backbone can be readily synthesized. These structures are of significant interest in drug development as they can mimic the secondary structures of peptides, such as β-turns, leading to enhanced metabolic stability and oral bioavailability. The products of these reactions can be further elaborated to target a variety of biological pathways, including those involved in cancer and infectious diseases. For instance, pyrrolidine derivatives have been explored as inducers of apoptosis in cancer cells.[1]

Data Presentation

The following table summarizes representative quantitative data for the Ugi-4CR employing this compound with various aldehydes, carboxylic acids, and isocyanides. The data is compiled from analogous reactions found in the scientific literature to provide an expected range of outcomes.

EntryAldehydeCarboxylic AcidIsocyanideSolventYield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol75-851:1
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideMethanol70-801.2:1
34-NitrobenzaldehydePhenylacetic AcidBenzyl isocyanide2,2,2-Trifluoroethanol80-90Not Determined
42-NaphthaldehydeAcetic Acidtert-Butyl isocyanideMethanol78-881:1

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction using this compound

This protocol describes a general procedure for the synthesis of α-acylamino amides using this compound as the amine component.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (or 2,2,2-Trifluoroethanol) as solvent (0.5 - 1.0 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aldehyde (1.0 eq), and the carboxylic acid (1.0 eq).

  • Solvent Addition: Dissolve the reactants in methanol to a concentration of 0.5 - 1.0 M.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification cluster_analysis Product Analysis This compound This compound Reaction_Vessel Reaction Vessel (Methanol, RT, 24-48h) This compound->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Extraction Extraction Concentration->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization Final_Product α-Acylamino Amide Characterization->Final_Product

Caption: Experimental workflow for the Ugi four-component reaction.

Apoptosis_Signaling_Pathway MCR_Product Pyrrolidine-based Peptidomimetic Cell_Membrane Cell Membrane Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) MCR_Product->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induction.

References

Synthetic Routes to Functionalized Pyrrolidine-3-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized pyrrolidine-3-carboxylic acids are a pivotal class of compounds in medicinal chemistry and drug discovery. Their rigid, chiral scaffold is a key structural motif in a variety of biologically active molecules, including enzyme inhibitors and receptor agonists. This document provides a comprehensive overview of prominent synthetic strategies to access these valuable building blocks, complete with detailed experimental protocols, comparative data, and workflow diagrams to guide researchers in this field.

Core Synthetic Strategies

Several powerful methodologies have been developed for the stereoselective synthesis of functionalized pyrrolidine-3-carboxylic acids. The choice of route often depends on the desired substitution pattern, scalability, and stereochemical requirements. The most significant approaches include:

  • Organocatalytic Asymmetric Michael Addition

  • Asymmetric Catalytic Hydrogenation

  • Synthesis from the Chiral Pool (e.g., Hydroxyproline)

  • [3+2] Cycloaddition Reactions

A comparative overview of the key performance indicators for the first three major strategies is presented below.

Data Presentation: Comparison of Major Synthetic Routes

ParameterOrganocatalytic Asymmetric Michael AdditionAsymmetric Catalytic HydrogenationSynthesis from (2S,4R)-4-hydroxyproline
Overall Yield ~70-85%Up to >95%Variable, typically lower due to multiple steps
Enantiomeric Excess (ee) High (typically 97%)Excellent (>99%)High (chirality from starting material)
Number of Steps 21-23-5+
Key Reagents/Catalysts Organocatalyst (e.g., chiral amine), nitroalkane, 4-oxo-2-enoateChiral Rhodium or Ruthenium complexes (e.g., [Ru(OAc)₂((R)-BINAP)])Reagents for dehydroxylation (e.g., Mitsunobu or Barton-McCombie reaction), protecting groups
Reaction Conditions Mild (room temperature)Elevated pressure (H₂ gas), mild to moderate temperatureVaries from cryogenic to reflux temperatures

|

Troubleshooting & Optimization

improving reaction yield with Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields and addressing common challenges when working with Benzyl 3-aminopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common feature in many biologically active compounds. It is frequently used in the synthesis of enzyme inhibitors, receptor agonists or antagonists, and as a key intermediate for more complex molecular architectures. The benzyl carbamate (Cbz) group serves as a protecting group for the secondary amine in the pyrrolidine ring, while the primary amine at the 3-position is available for a variety of chemical transformations.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at 4°C and protected from light.[1] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Q3: What are the most common reactions performed with this compound?

A3: The primary amino group of this compound is a nucleophile and readily participates in several common organic reactions, including:

  • Acylation/Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters to form amide bonds. This is a very common transformation in the synthesis of pharmaceutical compounds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[2][3][4][5]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides, though this can sometimes lead to over-alkylation.

Q4: Is the Cbz protecting group on the pyrrolidine nitrogen stable during reactions involving the 3-amino group?

A4: The Cbz (benzyloxycarbonyl) group is generally stable under neutral and mildly acidic or basic conditions used for many common transformations of the 3-amino group, such as amide coupling and reductive amination. However, it is sensitive to strong acids and catalytic hydrogenation, which are the typical conditions for its removal. Care should be taken to choose reaction conditions that are compatible with the Cbz group if its retention is desired.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low Reaction Yield in Amide Coupling Reactions

Q: I am performing an amide coupling reaction with this compound and a carboxylic acid, but my yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in amide coupling reactions with this substrate are often due to its steric hindrance and the nucleophilicity of the primary amine. Here are several factors to consider and optimize:

  • Choice of Coupling Reagent: For sterically hindered amines, standard coupling reagents like DCC or EDC alone may be inefficient. More potent activating agents are often required.[6]

  • Reaction Conditions: Solvent, temperature, and reaction time are critical parameters that may need optimization.

  • Purity of Reagents: Ensure that all reagents, including the amine, carboxylic acid, and solvents, are pure and anhydrous. Moisture can significantly reduce the efficiency of the coupling reaction.

Data Presentation: Comparison of Coupling Reagents for a Hindered Amine

Coupling ReagentBaseSolventTypical Yield RangeKey Considerations
EDC/HOBtDIPEADMF30-60%Standard conditions, may be insufficient for hindered substrates.
HATUDIPEA/NMMDMF70-95%Highly efficient for hindered amines, but more expensive.[7]
PyBOPDIPEADMF/DCM65-90%Rapid and efficient, with less hazardous byproducts than BOP.[8]
T3PPyridine/DIPEAEtOAc/DCM60-85%Versatile and effective, byproducts are water-soluble.
Acyl Fluoride (in situ)BaseAnhydrous Solvent70-90%Efficient for hindered substrates and electron-deficient amines.[9]

This table presents representative data for amide coupling reactions with sterically hindered amines to illustrate trends in yield improvement.

Experimental Protocol: Optimized Amide Coupling using HATU

  • Dissolve the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add Amine and Base: Add this compound (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Add Coupling Reagent: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Low Yield - A Logical Workflow

low_yield_troubleshooting start Low Yield in Amide Coupling reagent_check Check Reagent Purity & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check Reagents OK reagent_correct Use fresh, anhydrous reagents. Verify stoichiometry. reagent_check->reagent_correct Issue Found coupling_reagent Optimize Coupling Reagent conditions_check->coupling_reagent Conditions OK conditions_correct Try different solvent (e.g., DMF). Increase temperature or reaction time. conditions_check->conditions_correct Issue Found purification_check Evaluate Work-up & Purification coupling_reagent->purification_check Reagent Optimized coupling_correct Switch to HATU, PyBOP, or T3P. coupling_reagent->coupling_correct Yield Still Low product_stability Assess Product Stability purification_check->product_stability Purification OK purification_correct Minimize aqueous work-up steps. Use alternative purification (e.g., crystallization). purification_check->purification_correct Product Loss Suspected success Yield Improved product_stability->success Product Stable

A decision tree for troubleshooting low amide coupling yields.
Issue 2: Incomplete Reaction or Side Product Formation in Reductive Amination

Q: I am trying to perform a reductive amination with this compound and an aldehyde, but the reaction is incomplete, or I am observing significant side products. What can I do?

A: Incomplete reactions and side product formation in reductive aminations can arise from several factors, including the choice of reducing agent, reaction pH, and the stability of the intermediate imine.

  • Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion over the aldehyde.[3] Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic and requires pH control. Sodium borohydride (NaBH4) can reduce the aldehyde directly if the imine formation is slow.

  • Reaction pH: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to facilitate both imine formation and the subsequent reduction.

  • Side Reactions: A common side product is the alcohol formed from the reduction of the starting aldehyde. This occurs if the reduction of the carbonyl is faster than the reduction of the imine. Over-alkylation of the amine is also a possibility, though less common with a bulky substrate.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpHRelative ReactivityCommon Side Products
NaBH(OAc)₃ (STAB)DCE, THF, DCMSlightly AcidicReduces iminium >> aldehydeMinimal
NaBH₃CNMeOH, MeCN4-6Reduces iminium >> aldehydeCyanide-related impurities
NaBH₄MeOH, EtOHNeutral/BasicReduces aldehyde & iminiumAlcohol from aldehyde reduction
H₂/Pd-CMeOH, EtOHNeutralReduces C=O, C=N, and Cbz groupDebenzylated product

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Combine Amine and Carbonyl: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Optional Acid Catalyst: Add a small amount of acetic acid (0.1-1.0 eq.) to catalyze imine formation.

  • Add Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.

Visualization of a Common Side Reaction Pathway

side_reaction cluster_main Desired Reductive Amination Pathway cluster_side Common Side Reaction Amine R-NH2 (this compound) Imine Imine Intermediate Amine->Imine + R'-CHO - H2O Aldehyde R'-CHO Side_Product Side Product (Alcohol, R'-CH2OH) Aldehyde->Side_Product Product Desired Secondary Amine (R-NH-CH2-R') Imine->Product + [H] (Reducing Agent)

Pathway showing desired reductive amination versus a common side reaction.
Issue 3: Difficulties in Product Purification

Q: My reaction appears to be successful, but I am having trouble purifying the final product. What are some common purification challenges and solutions?

A: Purification can be challenging due to the polarity of the product and the presence of unreacted starting materials or reagent byproducts.

  • Polarity Issues: The product, containing both the pyrrolidine nitrogen and potentially other polar functional groups, can be quite polar, leading to streaking on silica gel columns.

  • Reagent Byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) or unreacted starting materials can co-elute with the product.

  • Aqueous Work-up Emulsions: The amine functionality can lead to the formation of emulsions during aqueous work-up, making phase separation difficult.

Purification Strategies

ProblemRecommended Solution
Product Streaking on Silica Gel * Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent. * Consider using a different stationary phase, such as alumina (basic or neutral).
Removal of Urea Byproducts (from DCC/EDC) * For DCU (from DCC), filter the reaction mixture before work-up as it is largely insoluble in many organic solvents. * For the byproduct of EDC, perform acidic and basic aqueous washes as it is water-soluble.
Formation of Emulsions * Add brine to the aqueous layer to break up the emulsion. * Filter the entire mixture through a pad of Celite.
Removing Unreacted Amine * Use an acidic wash (e.g., dilute HCl) to extract the basic amine into the aqueous layer, provided the product is stable to acid. * Utilize scavenger resins designed to bind to amines.

General Experimental Workflow Visualization

experimental_workflow start Start setup Reaction Setup (Anhydrous conditions, Inert atmosphere) start->setup reagents Addition of Reagents (Amine, Acid/Aldehyde, Solvent, Base) setup->reagents activation Activation/Coupling (Add coupling reagent or reducing agent) reagents->activation reaction Reaction Monitoring (TLC or LC-MS) activation->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Crystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

A general experimental workflow for reactions with this compound.

References

identifying side products in Benzyl 3-aminopyrrolidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Benzyl 3-aminopyrrolidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

The primary amine in this compound is a versatile nucleophile, making it a valuable building block in organic synthesis. The most common reactions include:

  • N-Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a cornerstone of peptide synthesis and the creation of various bioactive molecules.

  • N-Alkylation and Reductive Amination: Reaction with alkyl halides or reductive amination with aldehydes and ketones to produce secondary and tertiary amines.

  • Cbz-Deprotection: Removal of the benzyl carbamate (Cbz) protecting group to liberate the secondary amine of the pyrrolidine ring, often accomplished by catalytic hydrogenation.

Q2: What are the typical side products I should be aware of?

Side products can arise from several sources, including the reactivity of the starting material, reaction conditions, and the stability of the protecting group. Common side products include:

  • Di-acylated or Di-alkylated products: In the case of primary amines, reaction at the newly formed secondary amine can occur, leading to undesired bis-substituted products.

  • Products of Cbz-Deprotection: Under certain conditions, particularly harsh acidic or some catalytic hydrogenation conditions, the Cbz group can be prematurely cleaved.

  • Epimerization: If the chiral center at the 3-position of the pyrrolidine ring is subjected to harsh basic or acidic conditions, epimerization can occur, leading to a loss of stereochemical purity.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of unreacted this compound in the crude product.

Troubleshooting Guides

Issue 1: Formation of Di-acylated Side Product in Amide Coupling Reactions

Question: I am trying to perform a mono-acylation on the primary amine of this compound, but I am observing a significant amount of a di-acylated byproduct. How can I minimize this?

Answer: The formation of a di-acylated product occurs when the initially formed amide product is deprotonated and reacts with a second equivalent of the acylating agent. To minimize this, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your acylating agent. Use of a large excess should be avoided. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture, especially if it is highly reactive (like an acid chloride). This maintains a low concentration of the electrophile and favors the reaction with the more nucleophilic primary amine over the less reactive amide proton.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will decrease the rate of the second acylation, which typically has a higher activation energy.

  • Choice of Base: If a base is required, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base like sodium bicarbonate. Stronger, less hindered bases can promote deprotonation of the amide product.

Table 1: Effect of Reaction Conditions on Mono- vs. Di-acylation (Illustrative Data)

Acylating Agent (Equivalents)Base (Equivalents)Temperature (°C)Yield of Mono-acyl Product (%)Yield of Di-acyl Product (%)
1.1DIPEA (1.2)090<5
1.5DIPEA (1.5)257520
1.1Triethylamine (1.2)258215
2.0Sodium Hydroxide (2.0)254055

Note: Yields are hypothetical and for illustrative purposes to demonstrate trends.

Issue 2: Unexpected Cbz-Deprotection During the Reaction

Question: My reaction is leading to the removal of the Cbz protecting group. What conditions can cause this, and how can I prevent it?

Answer: The Cbz group is generally stable to a range of conditions but can be cleaved under specific circumstances.

  • Catalytic Hydrogenation: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). If your desired reaction involves the reduction of another functional group (e.g., a nitro group or a double bond), simultaneous Cbz deprotection is likely.

  • Strong Acids: Strong acids, particularly HBr in acetic acid, can cleave the Cbz group. If your reaction generates strong acidic byproducts or requires strongly acidic conditions, you may observe deprotection.

  • Lewis Acids: Some Lewis acids can also facilitate Cbz group removal.

Strategies to Avoid Premature Deprotection:

  • Alternative Reducing Agents: If you need to perform a reduction elsewhere in the molecule, consider reagents that are less likely to affect the Cbz group, such as transfer hydrogenation with reagents like ammonium formate, which can sometimes be more selective.[1]

  • Control of Acidity: If acidic conditions are necessary, use the mildest possible acid and carefully buffer the reaction mixture.

  • Orthogonal Protecting Groups: If Cbz lability is a persistent issue, consider using an alternative amine protecting group that is stable to your intended reaction conditions (e.g., Boc, which is stable to hydrogenation but labile to acid).

Issue 3: Over-alkylation in Reductive Amination

Question: I am performing a reductive amination with an aldehyde/ketone and this compound, but I am getting a significant amount of the tertiary amine (over-alkylation). How can I favor the formation of the secondary amine?

Answer: Over-alkylation is a common problem in reductive amination because the product secondary amine can be more nucleophilic than the starting primary amine, leading to a second reaction with the carbonyl compound.

  • Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound. This will increase the probability of the carbonyl reacting with the starting primary amine.

  • Stepwise Procedure: A two-step procedure can provide better control. First, form the imine by reacting the amine and carbonyl compound, often with the removal of water. Then, in a separate step, reduce the isolated imine with a suitable reducing agent.

  • Choice of Reducing Agent: Some reducing agents are more effective at reducing the iminium ion in situ without promoting the side reaction. Sodium triacetoxyborohydride is often a good choice for one-pot reductive aminations and is generally considered mild.

Experimental Protocols

General Protocol for N-Acylation
  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • If a base is required, add it to the solution (e.g., DIPEA, 1.2 eq.).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the acylating agent (e.g., acid chloride, 1.05 eq.) dissolved in the same solvent.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway start This compound main_product Desired Mono-acylated Product start->main_product Mono-acylation acylating_agent Acylating Agent (R-COCl) acylating_agent->start acylating_agent->main_product side_product Di-acylated Side Product main_product->side_product Second Acylation (Undesired) troubleshooting_workflow start Unexpected Side Product Observed identify Identify Side Product (MS, NMR) start->identify diacylation Di-acylation? identify->diacylation deprotection Cbz-Deprotection? identify->deprotection overalkylation Over-alkylation? identify->overalkylation adjust_stoichiometry Adjust Stoichiometry / Slow Addition diacylation->adjust_stoichiometry Yes change_conditions Change Reaction Conditions (e.g., milder reagents, different solvent) deprotection->change_conditions Yes stepwise_procedure Consider Stepwise Procedure overalkylation->stepwise_procedure Yes end Improved Yield of Desired Product adjust_stoichiometry->end change_conditions->end stepwise_procedure->end

References

Technical Support Center: Purification of Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl 3-aminopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 3-aminopyrrolidine and benzyl chloroformate, by-products from the protection reaction (e.g., dibenzyl carbonate), and residual solvents. If the starting 3-aminopyrrolidine was a racemate, the opposite enantiomer will be the main "impurity" if a single enantiomer is desired.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are flash column chromatography and recrystallization. For separating enantiomers, chiral resolution via diastereomeric salt formation is a standard method.

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

A3: "Oiling out" is a common issue. This can be due to residual solvents or the presence of impurities that depress the melting point. Try drying the product under a high vacuum, possibly with gentle heating. If it remains an oil, trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification. Seeding with a previously obtained crystal can also be effective.[1][2]

Q4: How can I separate the enantiomers of this compound?

A4: Chiral resolution through the formation of diastereomeric salts is a widely used method.[3] This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form two diastereomeric salts with different solubilities. These salts can then be separated by fractional crystallization. Following separation, the chiral acid is neutralized to yield the desired enantiomerically pure amine.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Potential Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for Cbz-protected amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • Adjusting Polarity: If the product and impurities move too quickly (high Rf), decrease the polarity of the eluent (reduce the amount of polar solvent). If they move too slowly (low Rf), increase the polarity.

    • Incorporate a Modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.

Issue 2: Product elutes with a broad, tailing peak.

  • Potential Cause: Interaction of the basic amine with the acidic silica gel.

  • Solution:

    • Add a Base: As mentioned above, add a small amount of triethylamine or ammonia in methanol to the eluent.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities.

  • Solution:

    • Ensure Complete Solvent Removal: Make sure all reaction solvents are removed under high vacuum before attempting recrystallization.

    • Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling can promote oiling out.

    • Use a More Dilute Solution: The concentration of the compound might be too high. Add more of the "good" solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.

    • Change the Solvent System: Experiment with different solvent pairs. A good system is one in which the compound is soluble in the "good" solvent at high temperatures but sparingly soluble at low temperatures, and insoluble in the "poor" solvent.

Issue 2: No crystals form upon cooling.

  • Potential Cause: The solution is not sufficiently supersaturated, or there are impurities inhibiting crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus.

      • Seeding: Add a small crystal of the pure compound to the solution.

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the product.

    • Add an Anti-Solvent: Slowly add a "poor" solvent (one in which the compound is insoluble) to the solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify and allow it to cool slowly.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification TechniquePurity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Flash Column Chromatography>98%60-80%Good for removing a wide range of impurities.Can be time-consuming and uses large solvent volumes.
Recrystallization>99%70-90% (after initial purification)Highly effective for achieving high purity; scalable.Risk of "oiling out"; requires finding a suitable solvent system.
Chiral Resolution>99% (enantiomeric excess)35-45% (for one enantiomer)Enables separation of enantiomers.Reduces overall yield by at least 50%; can be labor-intensive.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 hexane:ethyl acetate).

  • Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, isopropanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Slowly add a "poor" solvent (e.g., hexane, heptane) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve racemic this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol). Add a solution of a chiral resolving agent, such as D-(-)-tartaric acid (0.5 equivalents), in the same solvent.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked at this stage. Further recrystallizations may be necessary to improve diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 10.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product chromatography Flash Column Chromatography crude->chromatography pure_racemate Pure Racemic Product chromatography->pure_racemate recrystallization Recrystallization chiral_resolution Chiral Resolution pure_enantiomer Pure Enantiomer chiral_resolution->pure_enantiomer pure_racemate->recrystallization Optional Further Purification pure_racemate->chiral_resolution If Enantiomeric Separation is Needed

Caption: General purification workflow for this compound.

troubleshooting_crystallization cluster_solutions_oil Oiling Out Solutions cluster_solutions_no_xtal No Crystals Solutions start Attempt Recrystallization oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cool Cool Slowly oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent Yes dilute Use More Dilute Solution oiling_out->dilute Yes success Successful Crystallization no_crystals->success No scratch Scratch Flask no_crystals->scratch Yes seed Add Seed Crystal no_crystals->seed Yes concentrate Concentrate Solution no_crystals->concentrate Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

addressing stability issues of Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Benzyl 3-aminopyrrolidine-1-carboxylate. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound at 4°C and protect it from light.[1] It is also crucial to store it in a dry environment as the compound can be sensitive to moisture.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the carbamate linkage, which can be accelerated by acidic or basic conditions.[3] Other potential degradation pathways include oxidation of the pyrrolidine ring and photolytic degradation due to the benzyl group.

Q3: How does pH affect the stability of this compound?

A3: The carbamate group is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, can significantly accelerate the hydrolysis of the carbamate to yield benzyl alcohol and 3-aminopyrrolidine.[3] Acid-catalyzed hydrolysis can also occur, though typically at a slower rate than base-catalyzed hydrolysis.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a benzyl group can be sensitive to light.[1] Photodegradation can occur, potentially leading to the cleavage of the benzylic C-O bond. Therefore, it is crucial to protect the compound from light during storage and handling.

Q5: What are the expected degradation products of this compound?

A5: Based on its structure, the expected degradation products include:

  • Hydrolysis: 3-Aminopyrrolidine, Benzyl alcohol, and Carbon Dioxide.

  • Oxidation: Oxidation of the pyrrolidine ring can lead to the formation of various oxidized species, potentially involving ring-opening.[4][5][6]

  • Photodegradation: Toluene and other products resulting from radical reactions initiated by photolysis of the benzyl group.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts
  • Possible Cause: Degradation of this compound due to improper handling or reaction conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at 4°C and protected from light.

    • Use Anhydrous Solvents: The presence of water can lead to hydrolysis of the carbamate. Use freshly dried solvents for your reactions.[7]

    • Control Reaction pH: If your reaction conditions are strongly acidic or basic, consider that this may be causing degradation. If possible, adjust the pH to be closer to neutral.

    • Inert Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Analyze Starting Material: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR to ensure it has not degraded during storage.

Issue 2: Difficulty in Purifying the Final Product
  • Possible Cause: Presence of degradation products from this compound that are difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Characterize Impurities: Use LC-MS to identify the mass of the impurities. This can help determine if they are degradation products.[8]

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of your product from the impurities.

    • Aqueous Work-up: Be mindful of the pH during aqueous work-up steps, as this can induce hydrolysis. Use cooled, pH-neutral, or mildly acidic/basic washes as appropriate and minimize contact time.

    • Recrystallization: If applicable, try to purify your final product by recrystallization using a suitable solvent system to remove impurities.

Issue 3: Variability in Analytical Results (e.g., HPLC Purity)
  • Possible Cause: On-column degradation or degradation of the sample in the analytical solvent.

  • Troubleshooting Steps:

    • Sample Solution Stability: Prepare samples for analysis fresh and analyze them promptly. If samples need to be stored, keep them at a low temperature (e.g., 4°C) and protected from light.

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of the compound. A slightly acidic mobile phase is often a good starting point for amine-containing compounds.

    • Column Temperature: High column temperatures can sometimes accelerate degradation. Try running the analysis at a lower temperature.

    • Solvent Selection: Ensure the solvent used to dissolve the sample for analysis is inert and does not promote degradation.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions based on typical behavior of benzyl carbamates. This data is intended to be a general guide for forced degradation studies.

Stress ConditionReagent/ConditionExpected DegradationPrimary Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hModerate3-Aminopyrrolidine, Benzyl alcohol
Base Hydrolysis 0.1 M NaOH, 25°C, 4hSignificant3-Aminopyrrolidine, Benzyl alcohol
Oxidation 3% H₂O₂, 25°C, 24hModerateOxidized pyrrolidine derivatives
Thermal Degradation 80°C, 48hSlight to ModeratePotential cleavage of carbamate
Photodegradation ICH Q1B conditionsModerateToluene, 3-aminopyrrolidine

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[3][9]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 25°C for 4 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at 25°C for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Dissolve the stressed sample in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in methanol) to light conditions as specified in ICH Q1B guidelines.

    • Analyze the exposed sample and a control sample (kept in the dark) by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start with pure This compound stock Prepare 1 mg/mL stock solution start->stock thermal Thermal (80°C, solid) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo Photodegradation (ICH Q1B) photo->hplc data Data Interpretation: - Identify Degradants - Determine Degradation Pathway - Validate Method hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation main This compound aminopyrrolidine 3-Aminopyrrolidine main->aminopyrrolidine H₂O, H⁺ or OH⁻ benzyl_alcohol Benzyl Alcohol main->benzyl_alcohol H₂O, H⁺ or OH⁻ oxidized_pyrrolidine Oxidized Pyrrolidine Derivatives (e.g., ring opening) main->oxidized_pyrrolidine [O] toluene Toluene main->toluene radicals Other Radical Products main->radicals co2 CO₂

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (4°C, protected from light) start->check_storage check_solvents Use Anhydrous Solvents? check_storage->check_solvents [OK] solution_storage Solution: Store Properly check_storage->solution_storage [Incorrect] check_ph Is Reaction pH Strongly Acidic/Basic? check_solvents->check_ph [Yes] solution_solvents Solution: Use Dry Solvents check_solvents->solution_solvents [No] check_purity Analyze Starting Material Purity? check_ph->check_purity [No] solution_ph Solution: Buffer or Modify pH check_ph->solution_ph [Yes] solution_purity Solution: Purify/Re-analyze Starting Material check_purity->solution_purity [No] end Proceed with Experiment check_purity->end [Yes]

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Catalyst Loading for Benzyl 3-aminopyrrolidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound that involve a catalyst?

A1: Common synthetic routes that require catalytic optimization include:

  • Reductive amination: This involves the reaction of a suitable precursor ketone with an amine in the presence of a reducing agent and a catalyst, typically a palladium-based catalyst.

  • Hydrogenation of a precursor: A common method involves the catalytic hydrogenation of a precursor molecule, such as a protected 3-aminopyrrolidinone or a molecule with a double bond in the pyrrolidine ring, using catalysts like Palladium on carbon (Pd/C).

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions can also be employed to introduce the benzyl or amino group.

Q2: What is a typical starting catalyst loading for the synthesis of this compound?

A2: For palladium-catalyzed reactions, a typical starting catalyst loading ranges from 1 to 5 mol%. For new or particularly challenging reactions, it is often advisable to start at the higher end of this range (e.g., 3-5 mol%) to ensure the reaction proceeds. Optimization studies can then be conducted to lower the catalyst loading for improved cost-effectiveness and to minimize palladium residues in the final product.

Q3: How does catalyst loading affect the reaction time and product purity?

A3: Generally, a higher catalyst loading leads to a shorter reaction time. However, excessively high loading can sometimes lead to an increase in side reactions and impurities, complicating purification. Conversely, a very low catalyst loading may result in an incomplete or very slow reaction, which can also lead to the formation of degradation products. The optimal catalyst loading will balance reaction rate, yield, and purity.

Q4: What are the key parameters to consider when optimizing catalyst loading?

A4: Beyond the catalyst loading itself, several other parameters are critical for a successful and optimized reaction:

  • Catalyst selection: The choice of catalyst (e.g., Pd/C, Pd(OH)₂, Pd(OAc)₂) and its quality are crucial.

  • Ligand (for cross-coupling): The nature of the phosphine ligand can significantly influence the catalytic activity.

  • Solvent: The solvent must be appropriate for all reactants and the catalyst, and it can influence catalyst activity and stability.

  • Temperature: Reaction temperature affects the reaction rate and selectivity.

  • Pressure (for hydrogenation): Hydrogen pressure is a key parameter in catalytic hydrogenation reactions.

  • Base (for cross-coupling): The choice and amount of base are critical in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst.a. Use a fresh batch of high-quality catalyst. b. Ensure the catalyst has been stored under appropriate inert conditions. c. For Pd(II) pre-catalysts, ensure proper in-situ reduction to the active Pd(0) species.
2. Insufficient catalyst loading.a. Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%, and then to 10 mol% if necessary).
3. Poor quality of reagents or solvent.a. Use purified reagents and anhydrous solvents. b. Degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.
4. Inappropriate reaction conditions.a. Optimize the temperature; a moderate increase can sometimes initiate the reaction. b. For hydrogenations, ensure adequate hydrogen pressure and efficient stirring.
Low Yield of Desired Product 1. Catalyst deactivation during the reaction.a. Consider adding the catalyst in portions. b. Investigate potential catalyst poisons in the starting materials or solvent. c. In some cases, an additive like triphenylphosphine oxide can stabilize the catalyst.
2. Sub-optimal catalyst loading.a. Perform a systematic study varying the catalyst loading to find the optimal concentration for maximizing yield (see Table 1).
3. Formation of side products.a. Lowering the reaction temperature may improve selectivity. b. A lower catalyst loading might reduce the rate of side reactions.
Incomplete Reaction 1. Catalyst has lost activity over time.a. Filter the reaction mixture and add a fresh portion of the catalyst.
2. Insufficient reaction time.a. Monitor the reaction progress by TLC or LC-MS and extend the reaction time.
3. Equilibrium has been reached.a. Consider strategies to shift the equilibrium, such as removing a byproduct.
Poor Product Purity 1. High catalyst loading leading to side reactions.a. Reduce the catalyst loading to the minimum effective amount.
2. High reaction temperature.a. Optimize the reaction temperature to favor the formation of the desired product.
3. Presence of residual catalyst in the product.a. Ensure proper work-up and purification procedures to remove the catalyst (e.g., filtration through Celite, chromatography).

Data Presentation

The following tables provide illustrative data on how catalyst loading can affect reaction outcomes. Note: This data is representative and may not reflect the exact results for all specific reaction setups.

Table 1: Effect of Pd/C Catalyst Loading on the Yield of this compound via Reductive Amination

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
11244540
22.5188581
35 12 >98 95
47.512>9894
51010>9892

Table 2: Influence of Pd(OAc)₂ Catalyst Loading on a Suzuki Coupling Reaction to Synthesize a Precursor

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
10.51.0802465
21.02.0801688
32.0 4.0 80 12 92
43.06.0801291

Experimental Protocols

A general experimental protocol for optimizing catalyst loading in a reductive amination synthesis of this compound is provided below. This should be adapted based on the specific precursor and reaction conditions.

General Protocol for Catalyst Loading Optimization:

  • Reaction Setup: To a series of reaction vessels, add the pyrrolidine precursor (1.0 eq) and the appropriate solvent (e.g., methanol, ethanol, or THF).

  • Catalyst Addition: To each vessel, add a different loading of the chosen palladium catalyst (e.g., 1, 2.5, 5, 7.5, and 10 mol% of 10% Pd/C).

  • Reagent Addition: Add the amine source (if applicable) and the reducing agent (e.g., set up a hydrogen atmosphere).

  • Reaction Execution: Stir the reactions at the desired temperature and pressure.

  • Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, filter the catalyst through a pad of Celite®, and wash the filter cake with the reaction solvent.

  • Analysis: Concentrate the filtrate and analyze the crude product to determine conversion and yield.

  • Purification: Purify the product using an appropriate method, such as column chromatography, to determine the isolated yield and purity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_screening Catalyst Loading Screen cluster_analysis Analysis & Optimization A Select Precursor & Reaction Type B Choose Catalyst & Solvent A->B C Set up Parallel Reactions (e.g., 1, 2.5, 5, 7.5, 10 mol%) B->C D Run Reactions under Identical Conditions C->D E Monitor Progress (TLC/LC-MS) D->E F Determine Conversion & Yield E->F G Identify Optimal Loading F->G H Further Optimization (Temp, Time, etc.) G->H H->G Iterate

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Pathway start Low Yield or Incomplete Reaction cat_check Is the catalyst fresh and handled properly? start->cat_check loading_check Is catalyst loading sufficient (start with 3-5 mol%)? cat_check->loading_check Yes replace_cat Use fresh catalyst cat_check->replace_cat No conditions_check Are reaction conditions (temp, pressure) optimal? loading_check->conditions_check Yes increase_loading Increase catalyst loading (e.g., to 5-10 mol%) loading_check->increase_loading No reagent_check Are reagents and solvents pure and dry? conditions_check->reagent_check Yes optimize_cond Optimize temperature and/or pressure conditions_check->optimize_cond No purify_reagents Purify/dry reagents and solvents reagent_check->purify_reagents No success Problem Resolved reagent_check->success Yes replace_cat->loading_check increase_loading->conditions_check optimize_cond->reagent_check purify_reagents->success

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Diastereoselective Reactions Involving Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diastereoselective Reactions Involving Pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for troubleshooting common challenges in the synthesis of stereochemically complex pyrrolidine structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the synthesis of 2-substituted pyrrolidines?

A1: The diastereoselectivity in the formation of 2-substituted pyrrolidines is governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or during an intramolecular cyclization. Key influencing factors include:

  • Substrate Control: Existing stereocenters on the pyrrolidine ring or its precursors will dictate the preferred trajectory of attack. Bulky substituents will sterically hinder one face of the molecule.

  • Reagent/Catalyst Control: The choice of catalyst (e.g., Lewis acids, organocatalysts), reducing agents, or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer.[1]

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways.[1] Lower temperatures often enhance selectivity.

  • Intermediate Geometry: The formation of specific intermediates, such as planar N-acyliminium ions or chelated transition states, plays a crucial role. The geometry of these intermediates determines which face is more accessible to nucleophiles.[1]

Q2: I am observing a low diastereomeric ratio (d.r.). What are the common troubleshooting steps?

A2: A low diastereomeric ratio indicates that the energy difference between the competing transition states is small. To improve the d.r., consider the following troubleshooting steps:

  • Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states.

  • Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. It is advisable to experiment with both polar and non-polar solvents.

  • Vary the Catalyst/Reagent: If using a Lewis acid, try alternatives with different steric bulk or Lewis acidity. If performing a reduction, the choice of hydride source can sometimes invert selectivity.

  • Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial differentiation.

  • Check Reagent Purity: Impurities, particularly water, can interfere with catalysis and reduce selectivity.[1]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions

Possible Causes & Solutions:

  • Suboptimal Solvent: The polarity and steric bulk of the solvent can significantly influence the transition state geometry.

    • Solution: Screen a variety of solvents. An improvement in selectivity has been observed when moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol and tert-butanol.[2]

  • Incorrect Temperature: The reaction temperature can affect the energy difference between the diastereomeric transition states.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may enhance selectivity, although it might require longer reaction times.[2]

  • Inappropriate Catalyst or Catalyst Loading: The nature of the catalyst and its concentration can impact the stereochemical course of the reaction.

    • Solution: If using a catalyst, screen different catalysts (e.g., various Lewis acids or organocatalysts). Additionally, optimize the catalyst loading, as both too high and too low concentrations can be detrimental.[2]

Problem 2: Poor Yield in Diastereoselective Reactions

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or by side reactions with the substrate or solvent.

    • Solution: Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.

    • Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by TLC or another analytical technique to determine the optimal reaction time.[2]

  • Poor Substrate Reactivity: The electronic or steric properties of the substrates may hinder the reaction.

    • Solution: Modify the substrates by changing protecting groups or other functional groups to enhance their reactivity.

Data Presentation

Table 1: Effect of Catalyst and Solvent on a 1,3-Dipolar Cycloaddition

EntryCatalystSolventYield (%)d.r. (endo/exo)ee (%)
1AgOAcToluene70>95:592
2Cu(I)CH2Cl28590:1088
3OrganocatalystTHF92>99:195

Data is illustrative and compiled from representative literature. Actual results will vary based on specific substrates and conditions.

Table 2: Influence of Temperature on Diastereoselectivity

EntryReactionTemperature (°C)Diastereomeric Ratio (d.r.)
1Michael Addition253:1
2Michael Addition05:1
3Michael Addition-2010:1
4Michael Addition-78>20:1

Data is illustrative and compiled from representative literature. Actual results will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Asymmetric [3+2] Cycloaddition of an Azomethine Ylide

This protocol provides a general guideline for the synthesis of enantioenriched pyrrolidines via a catalytic asymmetric [3+2] cycloaddition.

Materials:

  • Aldehyde (1.0 equiv)

  • Amino ester hydrochloride (1.0 equiv)

  • Alkene (1.2 equiv)

  • Chiral catalyst (e.g., AgOAc with a chiral ligand, 5 mol%)

  • Base (e.g., Triethylamine, 1.1 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral catalyst and the solvent.

  • Add the aldehyde, amino ester hydrochloride, and alkene to the flask.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the base dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Proline-Catalyzed Three-Component Mannich Reaction

This protocol describes a one-pot synthesis of 2-substituted pyrrolidines via a proline-catalyzed Mannich reaction followed by cyclization.

Materials:

  • Aldehyde (e.g., 4-bromobutanal, 1.0 equiv)

  • Ketone (e.g., Acetone, 1.5 equiv)

  • Amine (e.g., p-anisidine, 1.0 equiv)

  • L-proline (10 mol%)

  • Solvent (e.g., CH2Cl2)

Procedure:

  • To a flask, add the aldehyde, amine, ketone, and solvent.

  • Add L-proline to the mixture.

  • Stir the reaction at room temperature and monitor by TLC. The reaction typically proceeds through the formation of the Mannich adduct, which then undergoes in situ cyclization.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-substituted pyrrolidine.

Visualizations

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Temp Is Reaction at Low Temperature? Start->Check_Temp Lower_Temp Lower Reaction Temperature (e.g., 0°C to -78°C) Check_Temp->Lower_Temp No Check_Solvent Is Solvent Optimized? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent End_Success Diastereoselectivity Improved Lower_Temp->End_Success Screen_Solvents Screen Solvents (Polar & Non-polar) Check_Solvent->Screen_Solvents No Check_Catalyst Is Catalyst System Optimal? Check_Solvent->Check_Catalyst Yes Screen_Solvents->Check_Catalyst Screen_Solvents->End_Success Screen_Catalysts Screen Catalysts/Ligands (Vary Sterics & Electronics) Check_Catalyst->Screen_Catalysts No Check_Substrate Can Substrate be Modified? Check_Catalyst->Check_Substrate Yes Screen_Catalysts->Check_Substrate Screen_Catalysts->End_Success Modify_Substrate Modify Protecting Groups or Substituents Check_Substrate->Modify_Substrate Yes End_Fail Further Optimization Needed Check_Substrate->End_Fail No Modify_Substrate->End_Success

Caption: A decision tree for troubleshooting low diastereoselectivity.

Factors_Influencing_Stereoselectivity Reaction_Outcome Diastereoselective Reaction Outcome Parameters Experimental Parameters Parameters->Reaction_Outcome Temperature Temperature Parameters->Temperature Controls Solvent Solvent Parameters->Solvent Controls Catalyst Catalyst/Reagent Parameters->Catalyst Controls Substrate Substrate Structure Parameters->Substrate Controls Transition_State Transition State Energetics Temperature->Transition_State Influences Solvent->Transition_State Influences Catalyst->Transition_State Influences Substrate->Transition_State Influences Transition_State->Reaction_Outcome Determines

Caption: Key factors influencing the stereoselectivity of pyrrolidine synthesis.

References

Technical Support Center: Synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate, with a focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining the chirality of 3-aminopyrrolidine derivatives important?

A1: The biological activity of chiral molecules like this compound is highly dependent on their stereochemistry. Often, only one enantiomer (the (R) or (S) form) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, synthesizing and maintaining the enantiomeric purity of the target molecule is critical for its efficacy and safety in drug development.

Q2: What is the primary cause of racemization in the synthesis of chiral pyrrolidines?

A2: Racemization in chiral pyrrolidine derivatives can occur if the proton at the chiral center (C3 in this case) is abstracted, leading to a planar intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers. This is more likely to happen under harsh reaction conditions, such as high temperatures or the presence of strong bases. While less common than in α-amino acids, which have an acidic α-proton, the C3 proton in the pyrrolidine ring can be abstracted under certain conditions.

Q3: How can I determine the enantiomeric excess (ee) of my product?

A3: The most common and reliable method for determining the enantiomeric excess of chiral amines like this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1][2] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and quantification.[2] Other methods include derivatizing the amine with a chiral agent to form diastereomers that can be separated on a standard achiral HPLC column, as well as high-throughput methods using fluorescence or circular dichroism.[2][3]

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues that can lead to loss of stereochemical purity during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low enantiomeric excess (ee) in the final product. Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for proton abstraction at the chiral center.- Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of racemization. - Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
Racemization observed after a specific reaction step (e.g., deprotection, derivatization). Inappropriate Reagents or pH: The use of strong bases (e.g., alkoxides, organolithiums) or strong acids can facilitate the formation of a planar intermediate that leads to racemization. The stability of the Cbz (carboxybenzyl) protecting group should also be considered.- Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of stronger bases where possible. Use the minimum stoichiometric amount of base required. - pH Control: Maintain the pH of the reaction mixture within a range that is optimal for the desired reaction but does not promote racemization. Buffer the reaction if necessary.
Inconsistent enantiomeric excess between batches. Variability in Reagent Quality or Reaction Setup: Impurities in solvents or reagents, or slight variations in reaction setup (e.g., rate of addition, stirring speed) can affect the stereochemical outcome.- Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and anhydrous where necessary. - Standardize Procedures: Maintain consistent reaction conditions, including concentration, temperature, stirring rate, and addition times, for all batches.
Complete loss of stereochemistry (product is a racemic mixture). Synthesis from an Achiral Precursor without Asymmetric Control: If the synthesis starts from an achiral precursor and does not employ a method for asymmetric induction (e.g., a chiral catalyst or auxiliary), the product will be racemic.- Use a Chiral Starting Material: Begin the synthesis with an enantiomerically pure starting material, such as (R)- or (S)-3-hydroxypyrrolidine. - Employ Asymmetric Synthesis: Utilize a stereoselective synthesis method, such as those employing chiral catalysts or auxiliaries. - Chiral Resolution: If a racemic mixture is obtained, it can be separated into its constituent enantiomers through chiral resolution, for example, by forming diastereomeric salts with a chiral resolving agent like tartaric acid.

Data Presentation: Stereoselective Synthesis Approaches

Synthetic Route Starting Material Key Steps Yield Enantiomeric Excess (ee) Reference
Nucleophilic Substitution (S)-3-Hydroxypyrrolidine Hydrochloride1. Cbz protection 2. Mesylation of the hydroxyl group 3. Nucleophilic substitution with an amine source (e.g., ammonia)Good (Specific yield not detailed in abstract)>96%EP1138672A1[4]

Experimental Protocols

Protocol 1: Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

This protocol is adapted from patent literature and describes a robust method for synthesizing the target compound in high enantiomeric purity, thus preventing racemization by starting with a chiral precursor.[4]

Step A: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate

  • Dissolve (S)-3-hydroxypyrrolidine hydrochloride (6.18 g) in water (175 ml).

  • Adjust the pH of the solution to 10 with a 10% sodium hydroxide solution while cooling in an ice bath (0-5 °C).

  • Add benzyl chloroformate (7.1 ml) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate.

Step B: Synthesis of Benzyl (R)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate

  • Dissolve Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate (from Step A) and triethylamine in ethyl acetate.

  • Cool the solution to 0-5 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of mesyl chloride in ethyl acetate over 30 minutes.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Filter the mixture and wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated intermediate. This step inverts the stereocenter.

Step C: Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

  • Place the Benzyl (R)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate (from Step B) in a high-pressure autoclave.

  • Cool the autoclave and introduce liquid ammonia.

  • Heat the reaction mixture (e.g., to 110°C) and allow it to react for several hours.

  • After the reaction is complete, cool the autoclave and carefully vent the ammonia.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane), filter any solids, and concentrate the filtrate.

  • Purify the crude product by chromatography to obtain Benzyl (R)-3-aminopyrrolidine-1-carboxylate with a high enantiomeric excess (e.g., >96%).[4]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general procedure for analyzing the enantiomeric purity of the final product. The exact conditions (column, mobile phase, flow rate) may need to be optimized for your specific instrument and sample.

  • Sample Preparation: Dissolve a small amount of the final product (approx. 1 mg/mL) in the mobile phase or a compatible solvent (e.g., a mixture of hexane and isopropanol).

  • HPLC System:

    • Column: Use a chiral stationary phase (CSP) column suitable for separating amines, such as a Daicel Chiralcel OD-H or Chiralpak AD-H column.

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A common starting point is 90:10 hexane:isopropanol.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the Cbz-group absorbs (e.g., 254 nm).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Run the analysis and record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

    • To confirm peak identity, if available, inject analytical standards of the pure (R) and (S) enantiomers. .

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area under each of the two enantiomer peaks.

    • Calculate the ee using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

racemization_pathway cluster_products Racemic Mixture reactant Chiral (R)-Amine intermediate Planar Intermediate (e.g., Imine/Enamine) reactant->intermediate - H⁺ (e.g., strong base, heat) product_R (R)-Amine intermediate->product_R + H⁺ product_S (S)-Amine intermediate->product_S + H⁺ condition Harsh Conditions condition->intermediate

Caption: Potential pathway for racemization of a chiral amine.

experimental_workflow arrow start Start with (S)-3-Hydroxypyrrolidine step1 Cbz Protection start->step1 step2 Mesylation of OH group (Stereochemical Inversion to R) step1->step2 step3 Nucleophilic Substitution with Ammonia step2->step3 product Crude (R)-Benzyl 3-aminopyrrolidine-1-carboxylate step3->product purification Purification (Column Chromatography) product->purification final_product Pure (R)-Product purification->final_product analysis Chiral HPLC Analysis (Determine ee) final_product->analysis

References

Technical Support Center: Managing Air and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful handling of air and moisture-sensitive compounds is paramount to experimental success and safety. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while working with air- and moisture-sensitive reagents.

Issue: Reaction Failure or Low Yield

Possible Cause: Contamination of the reaction with air (oxygen) or moisture.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure that your Schlenk line or glovebox is functioning correctly. Check for leaks in the system.[1]

  • Solvent and Reagent Purity: Confirm that all solvents and reagents have been appropriately dried and degassed.[2][3] Even seemingly dry reagents can adsorb moisture.[3]

  • Glassware Preparation: Ensure all glassware was rigorously dried before use, either by oven-drying or flame-drying under vacuum.[3][4] A thin film of adsorbed moisture on glassware can be a significant source of contamination.[3]

  • Reagent Transfer Technique: Review your reagent transfer technique. For liquids, ensure syringes are purged with inert gas before and after transfer.[5] For solids, use a positive flow of inert gas when adding to the reaction vessel or handle them inside a glovebox.[2][6]

Issue: Inconsistent Results Between Experiments

Possible Cause: Variable atmospheric conditions or procedural inconsistencies.

Troubleshooting Steps:

  • Standardize Procedures: Follow a strict, standardized protocol for setting up all reactions to minimize variability.[7]

  • Monitor Glovebox Atmosphere: If using a glovebox, continuously monitor the oxygen and moisture levels to ensure a consistently inert environment.[1][8]

  • Check Septa Integrity: Regularly inspect and replace rubber septa on reagent bottles and reaction flasks, as they can degrade and allow atmospheric contamination.

  • Inert Gas Flow: Maintain a slight positive pressure of inert gas throughout the entire experimental setup to prevent air from entering.[9][10]

Frequently Asked Questions (FAQs)

Glovebox Usage
  • Q1: My glovebox is showing high levels of oxygen and/or moisture. What should I do?

    • A1: First, check for any visible leaks in the gloves, seals, and antechamber doors.[1][8] Perform a leak test if necessary. Ensure the gas purification system and circulation are active.[1][8] If the levels are consistently high, the catalyst in the purifier may need regeneration or replacement.[8][11]

  • Q2: How often should I regenerate the catalyst in my glovebox?

    • A2: The frequency of regeneration depends on the usage of the glovebox and the amount of contaminants introduced.[8] Monitor the oxygen and moisture levels; a gradual increase that is not resolved by purging indicates it is time for regeneration.[8]

  • Q3: Can I use organic solvents in a glovebox?

    • A3: Yes, but be aware that organic solvents can attack the plastic seals and gloves over time, potentially causing leaks.[12] It's crucial to regularly inspect these components for any signs of degradation.

Schlenk Line Techniques
  • Q4: I'm not getting a good vacuum on my Schlenk line. What are the common causes?

    • A4: Poor vacuum is often due to leaks. Check all glass joints for proper greasing and sealing. Inspect the tubing for cracks. The vacuum pump oil may also need to be changed.[13]

  • Q5: How do I properly degas a solvent?

    • A5: The most effective method is three to four freeze-pump-thaw cycles.[2] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing the solvent.[2] A simpler but less effective method for some applications is to bubble a stream of inert gas through the solvent for an extended period.[3]

  • Q6: What is the purpose of the bubbler on a Schlenk line?

    • A6: The bubbler serves two main purposes: it acts as a pressure relief to prevent over-pressurization of the manifold, and it provides a visual indication of the inert gas flow rate.[3]

Handling Pyrophoric Reagents
  • Q7: What are the essential safety precautions when working with pyrophoric reagents?

    • A7: Always work in a fume hood or glovebox.[14] Wear a flame-resistant lab coat and appropriate personal protective equipment.[15][16] Never work alone.[14][15] Have an appropriate fire extinguisher readily available.[15]

  • Q8: What is the best way to transfer a pyrophoric liquid?

    • A8: For small volumes (up to 20 mL), a syringe transfer technique can be used.[14] For larger volumes, the cannula transfer method is preferred as it is safer.[14][16]

  • Q9: How should I store pyrophoric reagents?

    • A9: Store pyrophoric chemicals under an inert atmosphere or, where appropriate, under kerosene.[14] Keep them away from flammable materials, heat, and water sources.[14][17]

Data Presentation

Table 1: Typical Purity Levels of Inert Atmospheres

TechniqueOxygen Level (ppm)Moisture Level (ppm)
Glovebox (with purifier)< 1< 1
Schlenk Line (with proper technique)1 - 1001 - 100
Nitrogen Purge (balloon)> 1000> 1000

Data compiled from multiple sources indicating typical achievable levels.[2]

Table 2: Common Drying Agents for Solvents

Drying AgentSolvents DriedIncompatible With
Sodium/Benzophenone Ethers (THF, Diethyl ether), Hydrocarbons (Toluene, Hexane)Halogenated solvents, Ketones, Esters, Alcohols
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, Amines, Chlorinated SolventsAlcohols, Acids
Molecular Sieves (3Å or 4Å) Most common organic solventsShould be activated before use
Phosphorus Pentoxide (P₄O₁₀) Halogenated solvents, Hydrocarbons, NitrilesAlcohols, Amines, Ketones, Ethers

This table provides a general guide. Always consult a compatibility chart for specific solvent-drying agent pairs.[2][18]

Experimental Protocols

Protocol 1: Transfer of a Pyrophoric Liquid Reagent via Syringe

Objective: To safely transfer a pyrophoric liquid from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

Methodology:

  • Ensure the reaction flask is assembled, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Clamp the Sure/Seal™ bottle containing the pyrophoric reagent securely to a stand.[14]

  • Using a clean, dry needle attached to a bubbler, pierce the septum of the reagent bottle to introduce a positive pressure of inert gas.

  • Take a clean, dry, gas-tight syringe with a needle and flush it with inert gas three times. To do this, draw inert gas from a separate inerted flask and expel it into the atmosphere.

  • Insert the needle of the flushed syringe through the septum into the headspace of the reagent bottle and draw a small amount of inert gas.

  • Invert the syringe and expel the inert gas to remove any air from the needle.

  • Insert the needle into the liquid pyrophoric reagent and slowly withdraw the desired volume. It is good practice to withdraw slightly more than needed.

  • Remove the needle from the liquid but keep it in the headspace. Invert the syringe and carefully push the plunger to expel any gas bubbles and to adjust to the exact volume.

  • Withdraw a small "buffer" of inert gas (about 1 mL) into the syringe.[5] This prevents the pyrophoric liquid from dripping from the needle tip.

  • Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask.

  • First, inject the inert gas buffer, then slowly add the pyrophoric reagent to the reaction mixture.

  • Remove the syringe and immediately rinse it with a non-reactive solvent (e.g., hexane), followed by a quenching solvent (e.g., isopropanol).

Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method

Objective: To remove dissolved gases, particularly oxygen, from a solvent.

Methodology:

  • Place the solvent in a Schlenk flask equipped with a stir bar and a stopcock.

  • Connect the flask to the Schlenk line.

  • Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • Once frozen, open the stopcock to the vacuum manifold of the Schlenk line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen dewar.

  • Allow the solvent to thaw completely. You may see bubbles evolving from the solvent as dissolved gases are released into the headspace.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[2]

  • After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Visualizations

experimental_workflow Experimental Workflow for Air-Sensitive Reactions cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Isolation prep_glassware Dry Glassware (Oven/Flame) assemble Assemble Glassware prep_glassware->assemble prep_solvent Dry & Degas Solvent add_solvent Add Solvent prep_solvent->add_solvent prep_reagents Prepare Reagents add_reagents Add Reagents (Syringe/Cannula/Glovebox) prep_reagents->add_reagents purge Purge with Inert Gas (3x Vacuum/Backfill) assemble->purge purge->add_solvent add_solvent->add_reagents run_reaction Run Reaction under Positive Pressure add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Extraction quench->extract purify Purification extract->purify isolate Isolate Product purify->isolate troubleshooting_flowchart Troubleshooting Low Reaction Yield start Low Yield or Reaction Failure check_inert Inert Atmosphere OK? start->check_inert check_reagents Reagents & Solvents Dry? check_inert->check_reagents Yes fix_inert Fix Leaks Regenerate Catalyst check_inert->fix_inert No check_glassware Glassware Properly Dried? check_reagents->check_glassware Yes dry_reagents Re-dry/Degas Reagents & Solvents check_reagents->dry_reagents No check_technique Transfer Technique Correct? check_glassware->check_technique Yes dry_glassware Re-dry Glassware (Oven/Flame) check_glassware->dry_glassware No review_technique Review & Practice Transfer Technique check_technique->review_technique No success Problem Solved check_technique->success Yes fix_inert->check_inert dry_reagents->check_reagents dry_glassware->check_glassware review_technique->check_technique

References

Technical Support Center: Scaling Up Reactions with Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving Benzyl 3-aminopyrrolidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of reactions with this compound, presented in a question-and-answer format.

Issue 1: Decreased Yield at Larger Scales

  • Question: We achieved an 85% yield of our desired product in the lab (1-g scale), but the yield dropped to 60% on a 100-g scale. What are the potential causes and how can we mitigate this?

  • Answer: A drop in yield upon scale-up is a common challenge. Several factors could be responsible:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Similarly, inadequate heat dissipation in exothermic reactions can cause thermal degradation of reactants, intermediates, or the final product.[1][2]

      • Solution:

        • Mixing: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing.

        • Heating/Cooling: Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.[1]

    • Changes in Reaction Selectivity: Side reactions that were negligible at a smaller scale can become significant at a larger scale due to longer reaction times or localized temperature gradients.[3]

      • Solution: Re-optimize the reaction temperature and concentration. Sometimes, operating at a slightly lower temperature for a longer duration can improve selectivity.

    • Extended Reaction and Work-up Times: Longer processing times at a larger scale can lead to the degradation of sensitive compounds.

      • Solution: If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Streamline the work-up procedure to minimize the time the product is exposed to potentially harsh conditions.

Issue 2: Formation of Impurities and Side Products

  • Question: During the scale-up of a reductive amination to synthesize a derivative of this compound, we observed the formation of a significant amount of a pyrrole byproduct. How can we suppress this side reaction?

  • Answer: The formation of a pyrrole byproduct is likely due to a competing Paal-Knorr reaction, especially if 1,4-dicarbonyl compounds are involved in the synthesis. This side reaction can be managed by carefully controlling the reaction conditions.

    • pH Control: The Paal-Knorr reaction is often acid-catalyzed. Adjusting the pH of the reaction mixture can significantly suppress the formation of the pyrrole byproduct. In some cases, removing acid from the reaction medium can be beneficial.

    • Temperature Optimization: Lowering the reaction temperature can favor the desired reductive amination pathway over the pyrrole formation.

    • Choice of Reducing Agent: The choice and stoichiometry of the reducing agent can influence the reaction pathway. A milder reducing agent or controlled addition might be necessary.

Issue 3: Challenges in Product Purification

  • Question: We are struggling with the purification of our multi-kilogram batch of a product derived from this compound. Column chromatography is not feasible at this scale. What are the alternative purification strategies?

  • Answer: Large-scale purification requires moving away from traditional laboratory techniques like column chromatography.[2] Consider the following scalable purification methods:

    • Crystallization/Recrystallization: This is one of the most effective and scalable methods for purifying solid compounds. A systematic screening of different solvents and solvent mixtures is crucial to identify suitable conditions for obtaining a high-purity crystalline product.

    • Distillation: If the product is a thermally stable liquid, fractional distillation under reduced pressure can be an excellent method for purification.

    • Acid-Base Extraction: For basic impurities, an acid wash can be used to convert them into their water-soluble salts, which can then be removed in an aqueous phase. Conversely, an alkaline wash can remove acidic impurities.

    • Slurrying: Slurrying the crude product in a solvent in which the desired product has low solubility, but the impurities are soluble, can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up reactions with this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Assess the exothermicity of the reaction using techniques like Differential Scanning Calorimetry (DSC). A highly exothermic reaction requires robust temperature control to prevent a runaway reaction.[1]

  • Reagent Handling: Ensure proper personal protective equipment (PPE) is used when handling all chemicals. For large quantities, consider using closed-transfer systems to minimize exposure.

  • Pressure Management: If the reaction generates gas, the reactor must be equipped with a pressure relief system.

  • Material Compatibility: Ensure the reactor materials are compatible with all reactants, intermediates, and products, especially under the reaction conditions.[3]

Q2: How do I choose the right reactor for scaling up my reaction?

A2: The choice of reactor depends on the scale and nature of the reaction.

  • Bench Scale (up to 1 L): A round-bottom flask with overhead stirring is suitable.

  • Pilot Scale (1 L to 100 L): A jacketed glass or stainless steel reactor is recommended. Glass reactors offer the advantage of visual monitoring.[1]

  • Production Scale (>100 L): Stainless steel or glass-lined steel reactors are standard. For continuous processes, microreactors or packed-bed reactors might be considered.

Q3: What analytical techniques are essential for monitoring the progress of a scaled-up reaction?

A3: Real-time reaction monitoring is crucial for process control and optimization.

  • High-Performance Liquid Chromatography (HPLC): For monitoring the consumption of starting materials and the formation of the product and byproducts.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture.

  • In-situ Infrared (IR) Spectroscopy: Can be used for real-time monitoring of functional group transformations.

Data Presentation

Table 1: Illustrative Example of Scale-Up Parameter Optimization

ParameterLab Scale (1 g)Pilot Scale (100 g) - InitialPilot Scale (100 g) - Optimized
Reactant A 1.0 eq1.0 eq1.0 eq
This compound 1.1 eq1.1 eq1.05 eq
Solvent Volume 10 mL1 L800 mL
Temperature 25 °C25 °C15 °C
Addition Time of Reactant A 5 min5 min30 min (portion-wise)
Stirring Magnetic Stirrer (500 rpm)Overhead Stirrer (200 rpm)Overhead Stirrer (300 rpm)
Reaction Time 2 h4 h3 h
Yield 85%60%82%
Purity (by HPLC) 98%85%97%

Note: This table presents a hypothetical optimization scenario and should be adapted based on experimental results.

Experimental Protocols

Representative Protocol: N-Alkylation of this compound (Pilot Scale)

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate and reaction conditions. A thorough risk assessment should be conducted before implementation.

Equipment:

  • 1 L jacketed glass reactor equipped with an overhead stirrer (pitched-blade turbine impeller), a temperature probe, a condenser, and a nitrogen inlet.

  • Addition funnel.

  • Temperature control unit.

Reagents:

  • This compound (e.g., 1.0 eq)

  • Alkylating agent (e.g., Alkyl halide, 1.05 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Reactor Setup: Assemble and dry the reactor system. Purge the reactor with nitrogen.

  • Charging Reactants: Charge the reactor with this compound, potassium carbonate, and acetonitrile.

  • Temperature Control: Start the stirrer (e.g., 250 rpm) and cool the reactor contents to 10-15 °C using the temperature control unit.

  • Addition of Alkylating Agent: Dissolve the alkylating agent in acetonitrile and add it to the addition funnel. Add the solution dropwise to the reactor over 30-60 minutes, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic base. Wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or vacuum distillation.

Mandatory Visualization

Scale_Up_Workflow cluster_lab Laboratory Scale (1-10 g) cluster_pilot Pilot Scale (100 g - 1 kg) cluster_production Production Scale (> 1 kg) lab_synthesis Synthesis in Round-Bottom Flask lab_workup Aqueous Work-up & Extraction lab_synthesis->lab_workup lab_purification Column Chromatography lab_workup->lab_purification lab_analysis Yield & Purity Analysis lab_purification->lab_analysis pilot_synthesis Synthesis in Jacketed Reactor lab_analysis->pilot_synthesis Process Optimization pilot_workup Phase Separation in Reactor pilot_synthesis->pilot_workup pilot_purification Crystallization / Distillation pilot_workup->pilot_purification pilot_analysis In-Process Control & Final Analysis pilot_purification->pilot_analysis prod_synthesis Automated Synthesis in Production Reactor pilot_analysis->prod_synthesis Technology Transfer prod_workup Large-Scale Filtration & Extraction prod_synthesis->prod_workup prod_purification Centrifugation & Drying prod_workup->prod_purification prod_qa_qc QA/QC Release Testing prod_purification->prod_qa_qc

Caption: General workflow for scaling up a chemical synthesis.

Troubleshooting_Logic start Low Yield or Purity Issue check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_impurities Identify Side Products start->check_impurities improve_mixing Optimize Stirrer Speed & Impeller check_mixing->improve_mixing Inefficient improve_temp Enhance Heat Transfer / Portion-wise Addition check_temp->improve_temp Non-uniform modify_conditions Adjust T, Conc., or pH to Minimize Side Reactions check_impurities->modify_conditions Significant end Process Optimized improve_mixing->end improve_temp->end modify_conditions->end

Caption: Troubleshooting logic for addressing low yield or purity.

References

Validation & Comparative

A Comparative Guide to Chiral Pyrrolidines: Benzyl 3-aminopyrrolidine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis, with its rigid, chiral structure enabling the stereocontrolled synthesis of complex molecules.[1] Among the diverse array of chiral pyrrolidines, Benzyl 3-aminopyrrolidine-1-carboxylate stands out as a versatile building block. This guide provides an objective comparison of its utility against other well-established chiral pyrrolidines, supported by available experimental data, detailed methodologies, and mechanistic insights.

While direct, head-to-head comparative studies of this compound as an organocatalyst are limited in publicly available literature, its role as a crucial chiral synthon is well-documented. This guide will therefore explore its application as a foundational element in the synthesis of complex molecules and provide a comparative performance overview of other prominent chiral pyrrolidine catalysts in key asymmetric transformations.

Performance in Asymmetric Catalysis: A Comparative Overview

Chiral pyrrolidine derivatives are renowned for their efficacy as organocatalysts in a variety of asymmetric reactions, most notably the aldol and Michael additions. These reactions are fundamental for the construction of carbon-carbon bonds with high stereocontrol.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for synthesizing chiral β-hydroxy carbonyl compounds. Proline and its derivatives have been extensively studied as catalysts for this transformation. The catalytic performance of several prolinamide derivatives is summarized below.

CatalystAldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-N-Tritylpyrrolidine-2-carboxamide4-NitrobenzaldehydeCyclohexanone8595:5 (anti/syn)98 (anti)[2]
(S)-Diphenylprolinol TMS Ether4-NitrobenzaldehydeCyclohexanone9997:3 (syn/anti)99 (syn)[3]
L-Prolinamide (simple)BenzaldehydeAcetonegood-low[4]
L-Prolinamide with terminal hydroxy groupAromatic AldehydesAcetonemoderate-to-high-up to 93[5][6]
L-Prolinamide with terminal hydroxy groupAliphatic AldehydesAcetonemoderate-to-high->99[5][6]

Note: The data presented is from different studies and may not represent a direct, controlled comparison.

Asymmetric Michael Addition

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a key reaction for the synthesis of enantioenriched γ-nitro carbonyl compounds. Pyrrolidine-based organocatalysts have demonstrated high efficiency in this transformation.

CatalystAldehyde/KetoneNitroalkeneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-N-Tritylpyrrolidine-2-carboxamidePropanaltrans-β-Nitrostyrene8892:8 (syn/anti)95 (syn)[2]
Hayashi-Jørgensen CatalystCyclohexanonetrans-β-Nitrostyrene9899:1 (syn/anti)99 (syn)[7]
Trifluoromethanesulfonamide-substituted prolinamideVarious Aldehydesβ-Nitroalkenesgoodgoodgood[2][8]
(R)-pyrrolidin-2-yl substituted dehydroabietyl squaramideCyclohexanoneβ-Nitrostyrenes87-98up to >99:1 (syn/anti)99[7]

Note: The data presented is from different studies and may not represent a direct, controlled comparison.

This compound as a Chiral Building Block

While its direct catalytic applications are not as extensively documented, this compound is a highly valuable chiral building block in the synthesis of complex pharmaceutical agents. The benzyl carbamate (Cbz) protecting group on the pyrrolidine nitrogen offers stability and can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization. The primary amine at the 3-position provides a key handle for introducing diverse substituents.

Both (R)- and (S)-enantiomers of this compound are commercially available, providing access to either stereochemical outcome in a synthetic sequence.

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative

The following is a representative experimental protocol for an asymmetric aldol reaction, adapted from literature procedures for prolinamide-catalyzed reactions.[5][6]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • Chiral Prolinamide Catalyst (e.g., (S)-N-Tritylpyrrolidine-2-carboxamide) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Dichloromethane, 2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral prolinamide catalyst and the aldehyde.

  • Add the solvent and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the ketone dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldol product.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O TransitionState Zimmerman-Traxler Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Intermediate TransitionState->Iminium Aldol_Product Aldol Product Iminium->Aldol_Product + H₂O Aldol_Product->Proline - Catalyst Water H₂O Ketone Ketone

Caption: Generalized catalytic cycle for a proline-catalyzed asymmetric aldol reaction.

Experimental Workflow for Asymmetric Synthesis

Workflow cluster_1 Experimental Workflow Start Start: Reactants & Catalyst Reaction Asymmetric Reaction (e.g., Aldol, Michael) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analysis: Yield, dr, ee Purification->Analysis End Final Chiral Product Analysis->End

Caption: A typical experimental workflow for organocatalyzed asymmetric synthesis.

References

Comparative Efficacy of Benzyl 3-aminopyrrolidine-1-carboxylate Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, chiral pyrrolidine derivatives have established themselves as a cornerstone for stereoselective carbon-carbon bond formation. This guide provides a comparative analysis of the catalytic efficacy of Benzyl 3-aminopyrrolidine-1-carboxylate and its analogues against widely-used organocatalysts in key asymmetric reactions, namely the aldol and Michael additions. The selection of an appropriate catalyst is paramount for achieving high yields and stereoselectivity, and this document aims to provide researchers, scientists, and drug development professionals with a data-driven resource to inform their catalyst choice.

Performance in Asymmetric Aldol Reactions

CatalystSolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
L-ProlineDMSORT468-76
L-ProlineChCl/ureaRT3692 (conversion)1.7:132
Camphor-based prolinamide-thiourea---86-73
(S)-Diphenylprolinol methyl ether---9997:3>99

Note: Direct comparison is challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature. "RT" denotes room temperature.

Performance in Asymmetric Michael Additions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical reaction for constructing chiral molecules. The reaction between diethyl malonate and chalcone serves as a representative example to compare catalyst efficacy. As with the aldol reaction, direct experimental data for this compound is scarce. Therefore, a comparison is made with other relevant organocatalysts.

CatalystSolventTemp. (°C)Time (h)Yield (%)ee (%)
Cinchona alkaloid-derived thioureaTolueneRT129595
Nickel-Sparteine ComplexToluene25129086
L-Proline-based phosphane---up to 91up to 99

Note: This table provides a selection of data from different studies and should be interpreted as a general guide to the performance of various catalyst types. "RT" denotes room temperature.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric aldol and Michael reactions.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:

To a solution of 4-nitrobenzaldehyde (0.1 mmol) in the specified solvent (e.g., DMSO, 1 mL), cyclohexanone (1.0 mmol) is added. The organocatalyst (e.g., L-proline, 30 mol%) is then added to the mixture. The reaction is stirred at room temperature for the specified time (e.g., 4-36 hours) and monitored by Thin Layer Chromatography (TTC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

General Procedure for an Organocatalyzed Asymmetric Michael Addition:

In a reaction vial, the Michael acceptor (e.g., chalcone, 0.2 mmol) and the Michael donor (e.g., diethyl malonate, 0.4 mmol) are dissolved in the specified solvent (e.g., toluene, 1.0 mL). The organocatalyst (e.g., Cinchona alkaloid-derived thiourea, 10 mol%) is then added. The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the indicated time (e.g., 12 hours). The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the Michael adduct. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The catalytic cycle of pyrrolidine-based organocatalysts in asymmetric reactions typically proceeds through the formation of key intermediates such as enamines or iminium ions. These intermediates modulate the reactivity and stereochemical outcome of the reaction.

Experimental Workflow for a Catalyzed Asymmetric Aldol Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Aldehyde in Solvent B Add Ketone A->B C Add Catalyst B->C D Stir at Specified Temperature & Time C->D E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Determine Yield I->J K Determine dr and ee (Chiral HPLC) J->K

General workflow for a catalyzed asymmetric aldol reaction.
Catalytic Cycle of Proline-based Organocatalysts in Aldol Reaction

G catalyst Chiral Pyrrolidine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde hydrolysis Hydrolysis iminium->hydrolysis product Aldol Product hydrolysis->catalyst Regeneration hydrolysis->product

Generalized catalytic cycle for a proline-catalyzed aldol reaction.

References

A Researcher's Guide to Confirming Product Stereochemistry: A Comparative Analysis of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms, or stereochemistry, profoundly influences a molecule's biological activity, with different enantiomers often exhibiting varied therapeutic effects or even toxicity. This guide provides an objective comparison of the leading analytical techniques for confirming absolute stereochemistry, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Key Performance Metrics

The choice of an analytical method for stereochemical determination often involves a trade-off between the certainty of the result, the nature of the sample, and the resources available. The following table summarizes key performance metrics for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Chiral HPLCVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal, with anomalous dispersion effects allowing for direct 3D structure determination.[1][2]Formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of stereochemistry.[3][4]Physical separation of enantiomers on a chiral stationary phase.[3]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2]
Sample Requirement High-quality single crystal (typically >0.1 mm).[5]Sub-milligram to milligram quantities in solution.[6]Microgram to milligram quantities.[5]Milligrams in solution or neat liquid.[6]
Analysis Time Days to weeks (including crystallization).[6]4-6 hours of active effort over 1-2 days.[7][8]10-30 minutes per sample.[5]Hours to a day.[6]
Primary Output 3D electron density map, providing the absolute configuration.[5]1D and 2D NMR spectra showing distinct signals for each diastereomer.[3]Chromatogram with baseline-separated peaks for each enantiomer.[5]VCD spectrum.[2]
Determination of Absolute Configuration Yes, it is considered the "gold standard" for unambiguous determination.[1][9]Yes, by comparing the spectra of derivatives made from (R)- and (S)-Mosher's acid.[3]No, it requires a standard of known absolute configuration for comparison.[3]Yes, by comparing the experimental spectrum to a computationally predicted spectrum.[10][11]
Key Advantage Unambiguous determination of absolute stereochemistry.[5]Provides information on molecular dynamics in solution and does not require crystallization.[5]High-throughput analysis of enantiomeric purity and high sensitivity.[3]Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[12]
Key Limitation The requirement for a high-quality single crystal can be a significant hurdle.[5]Can be complex for large molecules and requires chemical derivatization.[5]Does not directly provide absolute configuration.[3]Requires quantum mechanical calculations for interpretation and may have lower sensitivity.[12]

Experimental Workflows and Protocols

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule by analyzing the anomalous scattering of X-rays.[1]

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting Select suitable single crystal data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution absolute_config Absolute Configuration Determination structure_solution->absolute_config Analyze Flack parameter

Workflow for X-ray Crystallography.

Experimental Protocol:

  • Crystal Growth: The initial and often most challenging step is to grow a single, high-quality crystal of the compound with dimensions typically between 0.1 and 0.3 mm.[1] This can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[1] The sample purity should be greater than 98%.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer.[5] To minimize thermal motion and improve data quality, data is typically collected at a low temperature (e.g., 100 K).[1] An X-ray source with a wavelength that maximizes the anomalous signal from the present atoms is used; copper radiation (Cu Kα) is common for organic molecules.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using methods like direct methods or Patterson methods.[1] The structural model is then refined using full-matrix least-squares refinement.[1]

  • Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is introduced and refined. A Flack parameter value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[1]

NMR Spectroscopy: Mosher's Method

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[6] It involves the preparation of diastereomeric esters or amides using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4]

mosher_workflow cluster_prep Derivatization cluster_nmr NMR Analysis cluster_interp Data Interpretation react_R React with (R)-MTPA nmr_R Acquire 1H NMR of (R)-ester react_R->nmr_R react_S React with (S)-MTPA nmr_S Acquire 1H NMR of (S)-ester react_S->nmr_S assign_spectra Assign Proton Resonances nmr_R->assign_spectra nmr_S->assign_spectra calc_delta Calculate Δδ (δS - δR) assign_spectra->calc_delta determine_config Determine Absolute Configuration calc_delta->determine_config start start->react_R start->react_S hplc_workflow cluster_method_dev Method Development cluster_analysis Sample Analysis cluster_data_proc Data Processing column_selection Column Screening mobile_phase_opt Mobile Phase Optimization column_selection->mobile_phase_opt sample_injection Sample Injection mobile_phase_opt->sample_injection chromatographic_sep Chromatographic Separation sample_injection->chromatographic_sep detection Detection (UV, etc.) chromatographic_sep->detection peak_integration Peak Integration detection->peak_integration purity_calc Enantiomeric Purity Calculation peak_integration->purity_calc vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_interp Data Interpretation sample_prep Sample Preparation (Solution) vcd_measurement VCD Spectrum Acquisition sample_prep->vcd_measurement spectrum_comparison Compare Experimental and Calculated Spectra vcd_measurement->spectrum_comparison conf_search Conformational Search spectrum_calc VCD Spectrum Calculation for (R) and (S) conf_search->spectrum_calc spectrum_calc->spectrum_comparison config_assignment Assign Absolute Configuration spectrum_comparison->config_assignment

References

Bioactivity Screening of Benzyl 3-aminopyrrolidine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Benzyl 3-aminopyrrolidine-1-carboxylate derivatives, focusing on their potential as anticancer and antimicrobial agents. While direct comprehensive studies on a wide range of these specific derivatives are limited in publicly available literature, this guide synthesizes data from studies on closely related pyrrolidine analogs to provide insights into their therapeutic potential.

Anticancer Activity

Derivatives of the pyrrolidine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Comparative Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative pyrrolidine derivatives, including analogs with benzyl substitutions, against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Methyl, 4-chloro, and 4-fluoro substituted benzyl analogs of MakaluvamineMCF-7 (Breast)1.8 - 2.8[1]
4-Methyl, 4-chloro, and 3,4-methylenedioxy phenethyl analogs of MakaluvamineMCF-7 (Breast)2.3 - 2.8[1]
(S)-3-aminopyrrolidine derivativesK562 (Leukemia)Moderate cytotoxicity[2]
5-Benzoyl-thieno[2,3-b]pyridine derivative (5i)HCT116 (Colorectal), MDA-MB-231 (Breast)0.12 - 0.13[3]
5-Benzylhydroxy-thieno[2,3-b]pyridine derivative (5h)HCT116 (Colorectal), MDA-MB-231 (Breast)0.2 - 0.35[3]
Indole-aryl-amide derivative (1)HT29 (Colon)0.31[4]
Indole-aryl-amide derivative (2)MCF7 (Breast), PC3 (Prostate)0.81, 2.13[4]
Indole-aryl-amide derivative (5)HT29 (Colon), PC3 (Prostate), Jurkat J6 (Leukemia)0.37 - 2.61[4]

Note: The table includes data from closely related pyrrolidine-containing compounds to illustrate the potential of the this compound scaffold.

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyrrolidine-containing compounds against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Substituted Benzamide (8i)S. aureus, E. coliNot specified, showed good activity[5]
Substituted Benzamide (9)S. aureus, E. coliNot specified, showed good activity[5]
2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide (M6, M19, M20, M25)K. pneumoniae, P. aeruginosa375[6]
Benzimidazole derivative (14)S. aureus, E. coli, B. pumilusPotent inhibitory activity[7]

Note: The table includes data from related heterocyclic compounds to provide a broader context for the potential antimicrobial activity of this compound derivatives.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with Benzyl 3-aminopyrrolidine-1-carboxylate derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure end Calculate IC50 measure->end

Workflow of the MTT assay for determining antiproliferative activity.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow start Prepare serial dilutions of compounds in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions (e.g., 37°C, 24h) inoculate->incubate observe Visually inspect for microbial growth incubate->observe end Determine MIC observe->end

Workflow of the broth microdilution assay for determining MIC.

Detailed Steps:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, visually inspect the wells for turbidity.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Inhibition

The anticancer activity of many small molecule inhibitors, including those with a pyrrolidine scaffold, is often linked to their ability to modulate key signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[12][13][14][15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K PTEN PTEN PTEN->PIP3

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.

Pathway Description:

  • Activation: The pathway is typically activated by the binding of growth factors to Receptor Tyrosine Kinases (RTKs) on the cell surface.

  • PI3K Activation: This leads to the activation of Phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

  • Downstream Effects: Activated Akt then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1), leading to increased cell growth, proliferation, and survival.

  • Inhibition: this compound derivatives may exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K or Akt, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[14]

References

head-to-head comparison of different N-protecting groups for 3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Protecting Groups for 3-Aminopyrrolidine: A Guide for Researchers

In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the pyrrolidine scaffold is a crucial building block. The strategic protection of the nitrogen atom in intermediates like 3-aminopyrrolidine is paramount to prevent undesired side reactions and to ensure the desired regioselectivity and stereoselectivity.[1] The choice of an N-protecting group is a critical decision that influences the entire synthetic route, affecting stability, reactivity, and the conditions required for its eventual removal.[1][2]

This guide provides a head-to-head comparison of four commonly used N-protecting groups for 3-aminopyrrolidine: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic needs.

General Workflow of N-Protection and Deprotection

The fundamental strategy involves the temporary masking of the reactive amine functionality. This allows for chemical transformations on other parts of the molecule without interference from the nitrogen atom.[3][4] The protecting group is then removed in a later step to yield the desired product.

G cluster_0 Protection cluster_1 Synthesis cluster_2 Deprotection A 3-Aminopyrrolidine C N-Protected 3-Aminopyrrolidine A->C Protection Reaction B Protecting Group Reagent (e.g., Boc2O, Cbz-Cl) B->C D Further Synthetic Steps (e.g., coupling, alkylation) C->D F Final Product D->F Deprotection E Deprotection Reagent (e.g., TFA, H2/Pd, Piperidine) E->F

Caption: General workflow for the protection, modification, and deprotection of 3-aminopyrrolidine.

Head-to-Head Comparison of Protecting Groups

The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[1] The choice is heavily dependent on the overall synthetic strategy, particularly the need for orthogonal protection schemes where multiple protecting groups must be removed selectively.[2][5]

Protecting GroupStructure on 3-AminopyrrolidineIntroduction ReagentDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
Boc N-Boc-3-aminopyrrolidineDi-tert-butyl dicarbonate (Boc₂O)Strong acids (TFA, HCl)[6][7]Stable to bases, nucleophiles, and hydrogenolysis[8]Easy to introduce; mild acidic removal; widely used.[1]Labile to strong acids; potential for t-butylation side reactions.[9]
Cbz N-Cbz-3-aminopyrrolidineBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[10]Stable to acidic and basic conditions[1][11]Very stable; removal conditions are mild and neutral.[12]Incompatible with reducible groups (alkenes, alkynes, nitro groups).[1][12]
Fmoc N-Fmoc-3-aminopyrrolidine9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[13]Stable to acids and hydrogenolysis[13]Base-labile removal offers excellent orthogonality to Boc and Cbz.[1]Not stable to strong bases; can be cleaved during some hydrogenation reactions.[13]
Alloc N-Alloc-3-aminopyrrolidineAllyl chloroformate (Alloc-Cl)Pd(0) catalyst and a scavenger (e.g., PhSiH₃)[14]Stable to acidic and basic conditionsOrthogonal to Boc, Cbz, and Fmoc; mild removal.Requires a metal catalyst for removal; potential for metal contamination.[14]

Structures of N-Protected 3-Aminopyrrolidine Derivatives

The chemical structure of the protecting group dictates its stability and the specific reagents required for its removal.

Structures cluster_Boc N-Boc-3-aminopyrrolidine cluster_Cbz N-Cbz-3-aminopyrrolidine cluster_Fmoc N-Fmoc-3-aminopyrrolidine cluster_Alloc N-Alloc-3-aminopyrrolidine Boc Boc Cbz Cbz Fmoc Fmoc Alloc Alloc

Caption: Chemical structures of 3-aminopyrrolidine with common N-protecting groups.

Orthogonality and Strategic Selection

Orthogonal protecting groups can be removed under distinct conditions without affecting each other, a critical concept in complex, multi-step syntheses like solid-phase peptide synthesis.[5][15][16]

G cluster_protection N-Protecting Group cluster_deprotection Deprotection Condition Boc Boc Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by H2 Hydrogenolysis (H2, Pd/C) Boc->H2 Stable to Base Base (e.g., Piperidine) Boc->Base Stable to Pd0 Pd(0) Catalyst Boc->Pd0 Stable to Cbz Cbz Cbz->Acid Stable to Cbz->H2 Cleaved by Cbz->Base Stable to Cbz->Pd0 Stable to Fmoc Fmoc Fmoc->Acid Stable to Fmoc->H2 Stable to Fmoc->Base Cleaved by Fmoc->Pd0 Stable to Alloc Alloc Alloc->Acid Stable to Alloc->H2 Stable to Alloc->Base Stable to Alloc->Pd0 Cleaved by

Caption: Orthogonality chart showing the stability and lability of protecting groups.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of a primary amine like 3-aminopyrrolidine. Researchers should optimize conditions for their specific substrate and scale.

Boc Protection/Deprotection

a) Protection of 3-Aminopyrrolidine with Boc₂O [17]

  • Reagents: 3-Aminopyrrolidine, Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv), Triethylamine (or other base, 1.5 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 3-aminopyrrolidine in the chosen solvent and cool the solution to 0 °C.

    • Add the base, followed by the dropwise addition of Boc₂O (dissolved in the same solvent).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

b) Deprotection of N-Boc-3-aminopyrrolidine [7][18]

  • Reagents: N-Boc-3-aminopyrrolidine, 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA).

  • Protocol:

    • Dissolve the N-Boc-protected amine in a minimal amount of a suitable solvent (e.g., DCM for TFA, or use the HCl solution directly).

    • Add the acidic solution (e.g., 4M HCl in dioxane or neat TFA).

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • For TFA deprotection, concentrate the reaction mixture under reduced pressure. For HCl deprotection, the hydrochloride salt may precipitate and can be collected by filtration.

    • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Cbz Protection/Deprotection

a) Protection of 3-Aminopyrrolidine with Cbz-Cl [10]

  • Reagents: 3-Aminopyrrolidine, Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv), THF/Water (2:1 mixture).

  • Protocol:

    • Dissolve 3-aminopyrrolidine in the THF/water mixture and cool to 0 °C.

    • Add NaHCO₃, followed by the dropwise addition of Cbz-Cl.

    • Stir the solution at 0 °C for several hours until the reaction is complete (monitor by TLC).

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

b) Deprotection of N-Cbz-3-aminopyrrolidine [12]

  • Reagents: N-Cbz-3-aminopyrrolidine, 10% Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen (H₂) gas or a hydrogen donor like ammonium formate.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the N-Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Carefully add 10% Pd/C to the solution.

    • Place the reaction mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus).

    • Stir vigorously at room temperature until the reaction is complete.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection/Deprotection

a) Protection of 3-Aminopyrrolidine with Fmoc-Cl [13]

  • Reagents: 3-Aminopyrrolidine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl, 1.2 equiv), Sodium bicarbonate (NaHCO₃), Dioxane/Water or DMF.

  • Protocol:

    • Dissolve the amine in the solvent mixture.

    • Add NaHCO₃ to maintain basic conditions.

    • Add Fmoc-Cl and stir the reaction at room temperature for several hours.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify as needed.

b) Deprotection of N-Fmoc-3-aminopyrrolidine [13]

  • Reagents: N-Fmoc-3-aminopyrrolidine, 20% Piperidine in DMF.

  • Protocol:

    • Dissolve the N-Fmoc-protected amine in DMF.

    • Add piperidine to achieve a 20% solution.

    • Stir at room temperature for 30 minutes to 2 hours.

    • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

    • The crude product can often be purified by precipitation or chromatography to remove the dibenzofulvene-piperidine adduct.

Alloc Protection/Deprotection

a) Protection of 3-Aminopyrrolidine with Alloc-Cl [14]

  • Reagents: 3-Aminopyrrolidine, Allyl chloroformate (Alloc-Cl, 1.2 equiv), NaHCO₃, THF/Water.

  • Protocol:

    • In a mixture of THF and water, dissolve the amine and NaHCO₃.

    • At room temperature, add allyl chloroformate and stir the mixture for 12 hours.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

b) Deprotection of N-Alloc-3-aminopyrrolidine [14][19]

  • Reagents: N-Alloc-3-aminopyrrolidine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), Phenylsilane (PhSiH₃, 7.0 equiv) or another scavenger, Anhydrous DCM.

  • Protocol:

    • Dissolve the N-Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add the scavenger (e.g., PhSiH₃), followed by the Pd(PPh₃)₄ catalyst.

    • Stir the reaction at 0 °C for 1 hour or until completion is observed by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove the catalyst and byproducts.

Conclusion

The selection of an N-protecting group for 3-aminopyrrolidine is a strategic choice that should be tailored to the specific requirements of the synthetic route.

  • Boc is an excellent general-purpose protecting group, valued for its stability and mild acidic cleavage.[1]

  • Cbz offers high stability and is ideal when hydrogenation is a viable deprotection strategy.[1]

  • Fmoc is the group of choice when base-lability is required, providing key orthogonality to acid-labile groups.[1]

  • Alloc provides an additional layer of orthogonality, removable under neutral conditions with a palladium catalyst, making it valuable in complex syntheses where other deprotection methods are incompatible.[14][19]

By understanding the unique characteristics of each protecting group, researchers can design more efficient and robust synthetic pathways for the creation of novel pyrrolidine-containing molecules.

References

A Comparative Guide to the Synthesis and Validation of Enantiomerically Pure Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Access to enantiomerically pure pyrrolidines is therefore of paramount importance. This guide provides an objective comparison of prominent synthetic routes to these valuable chiral building blocks, supported by experimental data. Detailed protocols for both synthesis and validation of enantiomeric purity are provided to facilitate application in a research and development setting.

Performance Comparison of Synthetic Routes

The selection of a synthetic strategy for enantiopure pyrrolidines depends on factors such as desired scale, substrate scope, and available resources. The following table summarizes the performance of several modern and classical approaches.

Synthetic StrategyCatalyst/ReagentKey SubstratesYield (%)Enantiomeric Excess (ee%)Reference(s)
Biocatalytic Transamination Transaminase (e.g., ATA-117-Rd6)ω-Chloroketones10 - 90>95 - >99.5[1][2][3]
Biocatalytic C-H Amination Engineered Cytochrome P411Organic Azidesup to 74up to 99:1 er[4][5][6]
Asymmetric Allylic Alkylation & Ring Contraction Pd(OAc)₂, Chiral LigandBenzyloxy imide~83 (2 steps)92[7]
Organocatalytic [C+NC+CC] Coupling Proline derivativesAldehydes, Dialkyl 2-aminomalonates, α,β-Unsaturated aldehydesGood90 - 98[8]
Organocatalytic Conjugate Addition Diarylprolinol silyl ethersAldehydes, β-Nitroacrolein dimethyl acetalHighHigh[9]
Asymmetric 1,3-Dipolar Cycloaddition Cu(I) or Ag(I) / Chiral LigandAzomethine ylides, Alkenesup to 99up to 99[10][11][12]
Enantioselective Hofmann-Löffler-Freytag Cu(I) / Chiral LigandOximes56 - 8480 - 94[13]

Featured Synthetic Protocols

Below are detailed experimental protocols for two distinct and effective methods for synthesizing enantiomerically pure pyrrolidines.

Protocol 1: Biocatalytic Synthesis of 2-Arylpyrrolidines via Transaminase-Triggered Cyclization

This method utilizes a transaminase to asymmetrically synthesize 2-substituted pyrrolidines from readily available ω-chloroketones, offering high enantioselectivity and mild reaction conditions.[1][2]

Materials:

  • ω-Chloro-acetophenone derivative (e.g., 4'-chloro-4-chlorobutyrophenone)

  • Transaminase (e.g., ATA-117-Rd6 or PjSTA-R6-8), 10 mg/mL

  • Pyridoxal 5'-phosphate (PLP), 1 mM

  • Isopropylamine (IPA), 1 M

  • Dimethyl sulfoxide (DMSO), 20% v/v

  • Potassium phosphate buffer (100 mM, pH 8.0)

Procedure:

  • To a 0.5 mL reaction volume in a suitable vial, add the potassium phosphate buffer.

  • Add the transaminase, PLP, and isopropylamine to the buffer.

  • Add the ω-chloro-acetophenone derivative (50 mM final concentration) dissolved in DMSO.

  • Seal the vial and place it in a shaker incubator at 37 °C with agitation (e.g., 700 rpm).

  • Allow the reaction to proceed for 48 hours.

  • For certain substrates, subsequent addition of a base (e.g., 50 μL of 10 M NaOH) and further incubation for 1 hour may be required to complete cyclization.

  • Monitor the reaction progress and determine yield and enantiomeric excess by chiral HPLC or GC-MS analysis.

Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition

This powerful method constructs the pyrrolidine ring in a single step with control over multiple stereocenters.[11]

Materials:

  • Imino ester (e.g., derived from glycine methyl ester)

  • (Z)-Nitroalkene

  • Silver perchlorate (AgClO₄)

  • Chiral phosphoramidite ligand (e.g., (Sₐ,R,R)-15)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral ligand and silver perchlorate in the anhydrous solvent. Stir for 30 minutes at room temperature to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Add the imino ester and the (Z)-nitroalkene to the reaction mixture.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified pyrrolidine derivative by NMR and chiral HPLC analysis.

Validation of Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical step to validate the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.

General Protocol for Enantiomeric Excess Determination by Chiral HPLC

1. Sample Preparation:

  • Prepare a stock solution of the purified pyrrolidine product in a suitable solvent (e.g., a mixture of HPLC-grade hexane and isopropanol) at a concentration of approximately 1 mg/mL.

  • Prepare a solution of the corresponding racemic pyrrolidine at the same concentration to serve as a standard for identifying the retention times of both enantiomers.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.

  • Chiral Column: Select a suitable chiral stationary phase (CSP) based on the analyte's structure. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 v/v n-hexane:isopropanol). A small amount of an additive like trifluoroacetic acid or diethylamine may be required to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection Wavelength: Select a wavelength where the analyte exhibits strong UV absorbance.

3. Data Analysis:

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample from the asymmetric synthesis.

  • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Note on Derivatization: For pyrrolidines lacking a strong chromophore or for analysis by Gas Chromatography (GC), derivatization may be necessary. This involves reacting the pyrrolidine with a chiral or achiral derivatizing agent to form diastereomers or a more volatile/detectable compound. Common derivatizing agents for amines include Mosher's acid chloride, Marfey's reagent (FDAA), and various isocyanates.[14][15][16][17] When a chiral derivatizing agent is used, the resulting diastereomers can often be separated on a standard achiral column.

Visualizing the Workflow

To further clarify the processes described, the following diagrams illustrate a generalized synthetic pathway and the workflow for validating enantiomeric purity.

Synthetic_Pathway Acyclic_Precursors Acyclic Precursors or Chiral Pool Starting Materials Cyclization Asymmetric Cyclization (e.g., 1,3-Dipolar Cycloaddition, Reductive Amination, etc.) Acyclic_Precursors->Cyclization Synthetic Route Racemic_Pyrrolidine Racemic or Enantioenriched Pyrrolidine Cyclization->Racemic_Pyrrolidine Purification Purification (Chromatography) Racemic_Pyrrolidine->Purification Final_Product Enantiomerically Pure Pyrrolidine Purification->Final_Product

Caption: A generalized workflow for the synthesis of enantiomerically pure pyrrolidines.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Enantiomeric Purity Analysis Synthesized_Sample Synthesized Pyrrolidine Sample Sample_Prep Sample Preparation (Dissolution, Derivatization if needed) Synthesized_Sample->Sample_Prep Chiral_Analysis Chiral HPLC or GC Analysis Sample_Prep->Chiral_Analysis Data_Acquisition Data Acquisition (Chromatogram) Chiral_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Ee_Calculation Enantiomeric Excess (ee) Calculation Data_Processing->Ee_Calculation Result Validated Enantiomerically Pure Pyrrolidine Ee_Calculation->Result

Caption: Workflow for the validation of enantiomeric purity of synthesized pyrrolidines.

References

Assessing the Substrate Scope of Benzyl 3-aminopyrrolidine-1-carboxylate Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a foundational understanding of pyrrolidine-based organocatalysis as a field, which would be the context for assessing any future work on this specific catalyst. We will outline the general principles, common applications, and typical experimental workflows relevant to this class of catalysts. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of novel pyrrolidine-based catalysts like Benzyl 3-aminopyrrolidine-1-carboxylate.

General Principles of Pyrrolidine-Based Organocatalysis

Chiral pyrrolidine derivatives are a cornerstone of asymmetric organocatalysis, primarily operating through two key activation modes: enamine and iminium ion catalysis. These mechanisms allow for the highly stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.

  • Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.

  • Iminium Ion Catalysis: Here, the catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by a nucleophile.

The stereochemical outcome of these reactions is directed by the chiral environment created by the catalyst, often involving steric hindrance and hydrogen bonding interactions to favor the formation of one enantiomer over the other.

A Typical Experimental Workflow for Substrate Scope Assessment

For researchers planning to investigate the catalytic activity of this compound, a general workflow for assessing its substrate scope would involve the following steps. This process is visualized in the diagram below.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Optimization & Screening cluster_analysis Product Analysis cluster_data Data Compilation & Comparison catalyst_prep Synthesize/Procure & Purify This compound optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) using a Model Reaction catalyst_prep->optimization substrate_prep Prepare a Diverse Library of Substrates (e.g., Aldehydes, Ketones, Nitro-olefins) screening Screen Substrate Library under Optimized Conditions substrate_prep->screening reagent_prep Prepare Solvents and other Reagents reagent_prep->optimization optimization->screening isolation Isolate and Purify Reaction Products (e.g., Column Chromatography) screening->isolation characterization Characterize Products (NMR, MS) isolation->characterization stereochem Determine Stereochemical Outcome (e.g., Chiral HPLC for ee, NMR for dr) characterization->stereochem data_table Compile Data into a Substrate Scope Table (Yield, ee, dr) stereochem->data_table comparison Compare Performance with Known Pyrrolidine Catalysts data_table->comparison

The Versatile Role of Benzyl 3-aminopyrrolidine-1-carboxylate in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 3-aminopyrrolidine-1-carboxylate, a key chiral building block, has carved a significant niche in the landscape of medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the versatile amino functionality and the readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate in the synthesis of a diverse array of therapeutic agents. This guide provides a comparative overview of its applications, supported by experimental data, detailed protocols, and visual representations of its role in key biological pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Case Study in Diabetes Treatment

One of the most prominent applications of this compound derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.

The DPP-4 Signaling Pathway and Inhibition

The enzyme DPP-4 inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By inhibiting DPP-4, drugs can increase the levels of active GLP-1 and GIP, leading to enhanced insulin release from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately lowering blood glucose levels.[1]

DPP-4 Inhibition Pathway cluster_0 Incretin Release cluster_1 Incretin Action cluster_2 DPP-4 Inactivation Food Intake Food Intake Intestine Intestine Food Intake->Intestine GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP Release Pancreas Pancreatic Islets GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Cleavage Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Saxagliptin) DPP4_Inhibitor->DPP4 Inhibition

Figure 1: Mechanism of DPP-4 Inhibition.
Comparative Performance of Aminopyrrolidine Building Blocks in Synthesis

The synthesis of many DPP-4 inhibitors, such as saxagliptin, involves the coupling of a chiral aminopyrrolidine derivative with another key intermediate. The choice of the protecting group on the 3-aminopyrrolidine is a critical consideration, with the benzyloxycarbonyl (Cbz) group (present in this compound) and the tert-butyloxycarbonyl (Boc) group being common alternatives.

While direct, side-by-side comparative studies are not extensively published, a comparison can be inferred based on the known properties of these protecting groups and synthetic outcomes reported in various sources.

FeatureThis compound (Cbz-protected)tert-Butyl 3-aminopyrrolidine-1-carboxylate (Boc-protected)
Protecting Group Benzyloxycarbonyl (Cbz)tert-Butyloxycarbonyl (Boc)
Deprotection Conditions Hydrogenolysis (e.g., H₂, Pd/C) - mild conditionsStrong acid (e.g., TFA, HCl) - can be harsh
Stability Generally stable to a wide range of reagentsStable to catalytic hydrogenation and basic conditions
Reported Yield in Coupling High yields reported in amide coupling reactions.High yields also reported.
Cost-Effectiveness Can be more cost-effective for large-scale synthesis.May be more expensive depending on the supplier.

Note: The yields are highly dependent on the specific coupling reagents and reaction conditions used.

Experimental Protocol: Synthesis of a Saxagliptin Precursor

The following is a representative protocol for the amide coupling step in the synthesis of a precursor to saxagliptin, illustrating the use of a protected 3-aminopyrrolidine.

Reaction: Coupling of (S)-N-Boc-3-hydroxyadamantylglycine with a protected 3-aminopyrrolidine.

Materials:

  • (S)-N-Boc-3-hydroxyadamantylglycine

  • This compound OR tert-Butyl 3-aminopyrrolidine-1-carboxylate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of (S)-N-Boc-3-hydroxyadamantylglycine (1.0 eq) in DCM are added EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of the protected 3-aminopyrrolidine (1.1 eq) and DIPEA (2.0 eq) in DCM is then added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Saxagliptin_Precursor_Synthesis Adamantylglycine (S)-N-Boc-3-hydroxy- adamantylglycine Coupling Amide Coupling (EDC, HOBt, DIPEA) Adamantylglycine->Coupling Aminopyrrolidine Protected 3-Aminopyrrolidine (Cbz or Boc) Aminopyrrolidine->Coupling Precursor Saxagliptin Precursor Coupling->Precursor

Figure 2: Synthetic workflow for a key precursor of Saxagliptin.

Antibacterial Applications: Building on the Quinolone Scaffold

The 3-aminopyrrolidinyl moiety is a common substituent at the C-7 position of quinolone and fluoroquinolone antibiotics. This substitution often enhances the antibacterial spectrum and potency, particularly against Gram-positive bacteria. While specific studies starting from this compound are not always detailed, the resulting structures and their activities provide a strong case for its utility as a precursor.

Quinolone Derivative with 3-Aminopyrrolidinyl MoietyTarget OrganismMIC (μg/mL)
CiprofloxacinEscherichia coli≤0.25 - 1
Staphylococcus aureus0.12 - 1
MoxifloxacinStreptococcus pneumoniae0.12 - 0.25
Escherichia coli≤0.06 - 0.5
TrovafloxacinStaphylococcus aureus≤0.06 - 0.12
Bacteroides fragilis≤0.12 - 0.5

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology. The data presented is a representative range from various studies.

Anticancer Potential: A Scaffold for Diverse Cytotoxic Agents

The pyrrolidine ring, including derivatives of benzyl 3-aminopyrrolidine, has been incorporated into various molecular frameworks exhibiting anticancer activity. The rigid structure of the pyrrolidine can serve as a scaffold to orient functional groups in a specific spatial arrangement, facilitating interactions with biological targets.

Compound ClassCancer Cell LineIC₅₀ (µM)
Pyrrolidine-based tubulin inhibitorsA549 (Lung)0.1 - 5
HCT116 (Colon)0.5 - 10
Spirooxindole-pyrrolidine conjugatesMCF-7 (Breast)1 - 20
HeLa (Cervical)2 - 25
Pyrrolidine-substituted kinase inhibitorsVariousVaries widely based on target

Note: IC₅₀ (half-maximal inhibitory concentration) values are indicative of the compound's potency in vitro and can vary significantly based on the specific molecular structure and cancer cell line.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutically active compounds. Its application in the development of DPP-4 inhibitors for diabetes is well-established, and its potential in creating novel antibacterial and anticancer agents continues to be an active area of research. The choice between Cbz- and Boc-protected aminopyrrolidines will depend on the specific synthetic strategy, downstream reaction conditions, and economic considerations. The data and protocols presented in this guide underscore the importance of this chiral intermediate for medicinal chemists and drug development professionals aiming to construct complex and biologically active molecules.

References

A Researcher's Guide to Bridging Theory and Practice in Reaction Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand and manipulate chemical reactions, particularly in fields like drug development and materials science, the synergy between experimental investigation and computational modeling has become indispensable. This guide provides a framework for researchers, scientists, and drug development professionals to compare and integrate experimental and computational results for the elucidation of reaction mechanisms. By presenting quantitative data in a structured format, detailing methodologies, and visualizing complex information, we aim to foster a more comprehensive and validated understanding of chemical transformations.

The elucidation of a reaction mechanism is rarely a straightforward process and often involves an iterative cycle of hypothesis, experimentation, and theoretical validation.[1] Experimental techniques provide tangible evidence of reaction kinetics, intermediates, and product distributions, while computational chemistry offers a window into the fleeting world of transition states and reaction pathways that are often inaccessible to direct observation.[2][3] The convergence of these two approaches provides a more robust and detailed picture of the reaction landscape.

Comparing Key Observables: A Tabular Approach

A direct comparison of quantitative data is crucial for validating computational models against experimental results. The following tables provide a template for organizing and comparing key parameters that are often determined through both experimental and computational means.

Table 1: Kinetic and Thermodynamic Parameters

ParameterExperimental ValueExperimental MethodComputational ValueComputational Method
Rate Constant (k) e.g., 1.5 x 10⁻⁴ s⁻¹Reaction Progress Kinetic Analysis[4]e.g., 1.2 x 10⁻⁴ s⁻¹Transition State Theory (TST)[5]
Activation Energy (Ea) e.g., 18.5 kcal/molArrhenius Plote.g., 19.2 kcal/molDFT (B3LYP/6-31G*)
Enthalpy of Reaction (ΔH) e.g., -25.3 kcal/molCalorimetrye.g., -24.8 kcal/molCCSD(T)/aug-cc-pVTZ
Kinetic Isotope Effect (KIE) e.g., 2.1Competitive Reactione.g., 2.3IRC Analysis

Table 2: Spectroscopic and Structural Parameters

ParameterExperimental ValueExperimental MethodComputational ValueComputational Method
NMR Chemical Shift (δ) e.g., 7.2 ppm¹H NMR Spectroscopye.g., 7.1 ppmGIAO/DFT
Vibrational Frequency (ν) e.g., 1715 cm⁻¹ (C=O)IR Spectroscopye.g., 1725 cm⁻¹ (C=O)Frequency Calculation
Bond Length (r) e.g., 1.54 Å (C-C)X-ray Crystallographye.g., 1.53 Å (C-C)Geometry Optimization
UV-vis λmax e.g., 280 nmUV-vis Spectroscopye.g., 275 nmTD-DFT

Methodological Transparency: The Foundation of Reproducibility

Detailed documentation of both experimental and computational protocols is paramount for the critical evaluation and reproduction of results.[6][7]

Key Experimental Protocols

1. Kinetic Analysis via Reaction Progress Monitoring:

  • Objective: To determine the rate law and rate constant of a reaction.

  • Procedure: A reaction is initiated by mixing reactants in a thermostated vessel. Aliquots are withdrawn at specific time intervals and quenched. The concentration of a reactant or product in each aliquot is determined using a suitable analytical technique (e.g., HPLC, GC, NMR spectroscopy). The concentration data is then plotted against time to determine the reaction order and rate constant.[4]

2. Identification of Intermediates via Trapping Experiments:

  • Objective: To provide evidence for the existence of a transient intermediate.

  • Procedure: The reaction is carried out in the presence of a "trapping" agent, a molecule designed to react rapidly and specifically with the proposed intermediate to form a stable, characterizable product.[8] The isolation and identification of this trapped product (e.g., by NMR, mass spectrometry) supports the intermediacy of the targeted species.

3. Isotopic Labeling Studies:

  • Objective: To trace the fate of specific atoms throughout a reaction and to determine kinetic isotope effects.

  • Procedure: A reactant is synthesized with one or more of its atoms replaced by a heavier isotope (e.g., ²H for ¹H, ¹³C for ¹²C).[9] The reaction is then performed with this labeled substrate. The position of the isotope in the product(s) is determined by mass spectrometry or NMR, revealing information about bond-breaking and bond-forming steps. For KIE measurements, the rates of the labeled and unlabeled reactions are compared.

Core Computational Protocols

1. Geometry Optimization and Frequency Calculation:

  • Objective: To find the minimum energy structures of reactants, products, and intermediates, and to characterize stationary points.

  • Procedure: An initial guess for the molecular geometry is submitted to a quantum chemistry software package. A specific level of theory (e.g., DFT with a functional like B3LYP) and basis set (e.g., 6-31G*) are chosen.[10] The software iteratively adjusts the atomic coordinates to minimize the electronic energy. A subsequent frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies for comparison with IR spectra.

2. Transition State (TS) Search and Verification:

  • Objective: To locate the saddle point on the potential energy surface that connects reactants and products.

  • Procedure: Various algorithms (e.g., quasi-Newton methods) are used to find a first-order saddle point.[11] The located structure is confirmed to be a transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

3. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Objective: To confirm that a located transition state connects the desired reactants and products.

  • Procedure: Starting from the transition state geometry, the IRC calculation follows the reaction path downhill in both the forward and reverse directions.[11][12] A successful IRC calculation will terminate at the corresponding reactant and product minima, verifying the connection.

Visualizing Complexity: Diagrams for Clarity

Visual representations are essential for conveying complex relationships and workflows in a concise and understandable manner.

An iterative workflow for mechanism elucidation.

Signaling_Pathway_Example A Reactant A TS1 TS1 A->TS1 k1 B Reactant B B->TS1 Int Intermediate TS1->Int Ea1 TS2 TS2 Int->TS2 k2 P Product P TS2->P Ea2

A generalized two-step reaction pathway.

Logical_Relationship Exp Experimental Data (The 'What') Mech Validated Reaction Mechanism Exp->Mech Provides evidence for Comp Computational Models (The 'How' and 'Why') Comp->Mech Provides rationale for Mech->Exp Predicts outcomes Mech->Comp Guides focus

The logical synergy of experiment and theory.

References

Safety Operating Guide

Proper Disposal of Benzyl 3-aminopyrrolidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Benzyl 3-aminopyrrolidine-1-carboxylate (CAS Number: 185057-50-5). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.

This compound is a chemical intermediate that requires careful management throughout its lifecycle, including disposal. Adherence to proper disposal protocols is critical to protect personnel and the environment.

Hazard Profile and Safety Precautions

Key Hazards:

  • Causes severe skin burns and eye damage.[2]

  • May cause serious eye irritation or damage.[2]

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.

Disposal Procedures

The cardinal rule for the disposal of this compound is to adhere strictly to local, state, and national environmental regulations. The recommended procedure is to engage a licensed waste disposal company.[2]

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste this compound separate from other chemical waste streams to avoid inadvertent and dangerous reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a certified chemical waste disposal company.

    • Provide the disposal company with all available safety information on the compound.

Spill Management:

In the event of a spill, take the following immediate actions:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Chemical Incompatibility Data

To prevent hazardous reactions, avoid contact with the following substances. The information is based on data for structurally similar compounds.

Incompatible Substance ClassPotential Hazard
Strong Oxidizing AgentsMay lead to vigorous, exothermic reactions.
Strong AcidsPotential for vigorous acid-base reactions.
Acid ChloridesPotential for violent reactions.
AnhydridesMay cause vigorous reactions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_action Action cluster_end Completion start Disposal of Benzyl 3-aminopyrrolidine-1-carboxylate assess_waste Is the waste container properly labeled and sealed? start->assess_waste label_seal Label and seal the container assess_waste->label_seal No store_waste Store in designated hazardous waste area assess_waste->store_waste Yes label_seal->store_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end_disposal Waste collected by professional service contact_disposal->end_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available information for this compound and related compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your region.

References

Personal protective equipment for handling Benzyl 3-aminopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl 3-aminopyrrolidine-1-carboxylate

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, including operational and disposal plans.

Chemical Profile and Hazards:

This compound and its analogs are classified as skin and eye irritants, with the potential to cause severe burns.[1] Due to the toxicological properties not being fully investigated for many research chemicals, it is crucial to handle them with the utmost care, assuming they are hazardous.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used in conjunction with goggles when there is a splash hazard.[4]
Hand Protection Chemical-resistant GlovesWear suitable protective gloves (e.g., PVC, Neoprene, or Nitrile rubber).[5] Inspect gloves before use and use proper glove removal technique.
Body Protection Protective ClothingA lab coat, apron, or full-body suit should be worn to prevent skin contact.[3][5] For corrosive liquids, trousers should be worn outside of boots.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if ventilation is inadequate or when handling powders to avoid dust inhalation.[4][6] A type ABEK (EN14387) respirator filter is recommended for vapors.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spills:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[2]

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][3]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]

  • Dispose of contents and container to an approved waste disposal plant.[1][3]

  • Do not release into the environment or empty into drains.[2]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Visualized Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal start Review SDS and Protocol ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe_selection workstation_prep Prepare Well-Ventilated Workstation (Fume Hood) ppe_selection->workstation_prep handling Handle Chemical - Avoid contact - Avoid inhalation workstation_prep->handling spill_check Monitor for Spills handling->spill_check spill_response Initiate Spill Response Protocol spill_check->spill_response Spill Occurs decontamination Decontaminate Work Area and Equipment spill_check->decontamination No Spill spill_response->decontamination ppe_removal Properly Remove and Dispose of PPE decontamination->ppe_removal waste_disposal Dispose of Chemical Waste (Approved Waste Disposal Plant) ppe_removal->waste_disposal end Procedure Complete waste_disposal->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.